Product packaging for Ridane Hydrobromide(Cat. No.:CAS No. 64543-93-7)

Ridane Hydrobromide

Cat. No.: B1147064
CAS No.: 64543-93-7
M. Wt: 252.15
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Description

Ridane Hydrobromide (CAS 64543-93-7) is a chiral piperidine derivative of significant interest in medicinal chemistry and biochemical research. With a molecular formula of C9H18BrNO2 and a molecular weight of 252.15 g/mol, this compound serves as a critical synthetic intermediate . Its primary research value lies in its role as a precursor for the synthesis of more complex bioactive molecules, such as Febrifugine and Halofuginone, which are known inhibitors of prolyl-tRNA synthetase and are investigated for potential applications in areas like cancer and autoimmune disorders . The compound features a defined stereochemistry, specifically the (2R,3S) trans-configuration, which is crucial for its interaction with biological targets . Presented as a hydrobromide salt, it offers enhanced solubility and stability for experimental purposes compared to its free base form. Researchers utilize this compound as a specialized building block and reagent in various chemical synthesis processes and to probe molecular interactions and cellular pathways . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₉H₁₈BrNO₂ B1147064 Ridane Hydrobromide CAS No. 64543-93-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.BrH/c1-7(11)6-8-9(12-2)4-3-5-10-8;/h8-10H,3-6H2,1-2H3;1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSQBUUDEVNABC-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(CCCN1)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H]1[C@H](CCCN1)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64543-93-7
Record name 2-Propanone, 1-(3-methoxy-2-piperidinyl)-, hydrobromide, trans- (9CI)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of Action of Ridane Hydrobromide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this document provides an in-depth examination of the mechanism of action attributable to derivatives of Ridane Hydrobromide, a key intermediate in the synthesis of pharmacologically active compounds such as Halofuginone.

While direct biological activity of this compound is not extensively documented, its critical role as a precursor to Halofuginone places the latter's mechanism of action at the forefront of scientific inquiry. This guide will focus on the well-established molecular interactions of Halofuginone, providing a comprehensive overview of its primary target, the subsequent signaling cascade, and the experimental methodologies used to elucidate these processes.

Executive Summary

Halofuginone, a derivative of Febrifugine synthesized from this compound, exerts its biological effects primarily through the potent and specific inhibition of prolyl-tRNA synthetase (PRS) . This enzyme is crucial for protein synthesis, as it attaches the amino acid proline to its corresponding transfer RNA (tRNA). By competitively inhibiting PRS, Halofuginone mimics proline starvation, leading to an accumulation of uncharged tRNAPro. This triggers a cellular stress response known as the Amino Acid Response (AAR) pathway . The activation of the AAR pathway is central to the diverse therapeutic effects of Halofuginone, including its anti-parasitic, anti-fibrotic, and anti-inflammatory properties.

The Primary Molecular Target: Prolyl-tRNA Synthetase (PRS)

The definitive molecular target of Halofuginone is the prolyl-tRNA synthetase (PRS), a member of the aminoacyl-tRNA synthetase family. These enzymes are essential for the faithful translation of the genetic code into protein.

Mechanism of Inhibition

Halofuginone acts as a competitive inhibitor of PRS, binding to the active site in a manner that vies with proline.[1] This inhibition is ATP-dependent, suggesting that the binding of ATP to the enzyme induces a conformational change that favors Halofuginone's interaction with the proline-binding pocket.[2][3] The N-protonated hydroxypiperidine moiety of Halofuginone is stabilized by a network of hydrogen bonds within the active site.[3] The consequence of this inhibition is the cell's inability to charge tRNA with proline, a critical step in protein synthesis.

Quantitative Inhibition Data

The inhibitory potency of Halofuginone against PRS has been quantified in several studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that describe this potency.

CompoundTarget Organism/EnzymeAssay TypeIC50KiReference
HalofuginonePlasmodium falciparum ProRS (PfProRS)Aminoacylation Assay11 nM-[2]
HalofuginonePlasmodium falciparum ProRS (PfProRS)ATP Depletion Luminescence Assay0.28 µM-[2]
HalofuginoneHuman ProRS (HsProRS)ATP Depletion Luminescence Assay2.13 µM-[2]
HalofuginolWildtype P. falciparum ProRS (PfcPRS)Biochemical Assay-71.1 ± 9.0 nM[3]
HalofuginolMutant P. falciparum ProRS (PfcPRS)Biochemical Assay-1120 ± 94.4 nM[3]
HalofuginoneSARS-CoV-2 (Vero E6 cells)Viral Replication Assay8 µM (Remdesivir for comparison)-[4]
HalofuginoneSARS-CoV-2 (Vero E6 cells)Spike mRNA Level Reduction34.9 nM-[4]

The Downstream Signaling Cascade: The Amino Acid Response (AAR) Pathway

The inhibition of PRS by Halofuginone leads to the activation of the Amino Acid Response (AAR) pathway, a conserved cellular stress response.

Pathway Activation

The accumulation of uncharged tRNAPro is sensed by the protein kinase General Control Nonderepressible 2 (GCN2). This leads to the autophosphorylation and activation of GCN2. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major consequences: a general shutdown of protein synthesis to conserve resources and the preferential translation of specific mRNAs, such as that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress adaptation.

GCN2_AAR_Pathway Halofuginone Halofuginone PRS Prolyl-tRNA Synthetase (PRS) Halofuginone->PRS Inhibits Pro_tRNA Prolyl-tRNAPro PRS->Pro_tRNA Catalyzes Uncharged_tRNA Uncharged tRNAPro GCN2 GCN2 Uncharged_tRNA->GCN2 Activates pGCN2 p-GCN2 (Active) GCN2->pGCN2 Phosphorylates eIF2a eIF2α pGCN2->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation_Inhibition Global Translation Inhibition peIF2a->Translation_Inhibition ATF4 ATF4 Translation peIF2a->ATF4 Stress_Response Stress Response Genes ATF4->Stress_Response

Figure 1. Halofuginone-induced Amino Acid Response pathway.

Key Experimental Protocols

The elucidation of Halofuginone's mechanism of action has relied on a variety of biochemical and cell-based assays.

Prolyl-tRNA Synthetase (PRS) Activity Assay

This assay directly measures the enzymatic activity of PRS.

Methodology:

  • The prolyl-tRNA synthetase domain of human EPRS (ProRS) is expressed in E. coli with a 6-His tag and purified.

  • The enzymatic reaction is initiated by incubating the purified ProRS with radiolabeled 3H-Proline, ATP, and a tRNA fraction.

  • The reaction is stopped, and the charged tRNA fraction is isolated using rapid batchwise binding to Mono Q sepharose.

  • The amount of incorporated 3H-Proline is quantified by liquid scintillation counting.

  • To determine the IC50 of an inhibitor like Halofuginone, the assay is performed with varying concentrations of the inhibitor, and the percentage of inhibition is calculated relative to a no-inhibitor control.

PRS_Assay_Workflow cluster_reagents Reaction Components Purified_PRS Purified ProRS Incubation Incubate Purified_PRS->Incubation H3_Proline 3H-Proline H3_Proline->Incubation tRNA tRNA fraction tRNA->Incubation ATP ATP ATP->Incubation Halofuginone Halofuginone (variable conc.) Halofuginone->Incubation Isolation Isolate charged tRNA (Mono Q sepharose) Incubation->Isolation Quantification Quantify 3H-Proline (Scintillation Counting) Isolation->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis

Figure 2. Workflow for a Prolyl-tRNA Synthetase activity assay.
Western Blot Analysis for AAR Pathway Activation

This technique is used to detect the phosphorylation of key proteins in the AAR pathway, confirming its activation in cells.

Methodology:

  • Cells (e.g., mouse embryonic fibroblasts) are treated with varying concentrations of Halofuginone for a specified time.

  • Cells are lysed to extract total protein.

  • Protein concentrations are determined to ensure equal loading.

  • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies specific for total GCN2, phosphorylated GCN2 (p-GCN2), total eIF2α, phosphorylated eIF2α (p-eIF2α), and a loading control (e.g., actin).

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A chemiluminescent substrate is added, and the resulting light is detected, indicating the presence and relative abundance of the target proteins.

Conclusion

The mechanism of action of this compound is best understood through the lens of its derivative, Halofuginone. By inhibiting prolyl-tRNA synthetase, Halofuginone initiates the Amino Acid Response pathway, a fundamental cellular stress response. This detailed understanding of its molecular interactions provides a solid foundation for the continued investigation and development of this class of compounds for various therapeutic applications. The experimental protocols outlined herein represent the key methodologies for assessing the activity of these and similar molecules.

References

An In-depth Technical Guide to Ridane Hydrobromide: Chemical Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ridane Hydrobromide, a key synthetic intermediate in the development of halogenated derivatives of Febrifugine, such as Halofuginone. This document details its chemical structure, outlines a likely synthetic protocol, and explores the well-characterized biological activities of its derivatives, for which this compound serves as a crucial precursor. The information is presented to support research and development efforts in medicinal chemistry and pharmacology.

Chemical Structure and Identification

This compound, systematically named 1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide, is a piperidine derivative.[1] Its chemical structure is characterized by a methoxy-substituted piperidine ring linked to a propanone moiety. The hydrobromide salt form enhances its stability and solubility.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name 1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromidePubChem
Synonyms trans-1-(3-Methoxy-2-piperidinyl)-2-propanone HydrobromideSanta Cruz Biotechnology
CAS Number 64543-93-7Santa Cruz Biotechnology
Molecular Formula C₉H₁₇NO₂·HBrSanta Cruz Biotechnology
Molecular Weight 252.15 g/mol PubChem
SMILES CC(=O)C[C@@H]1--INVALID-LINK--OC.BrPubChem

Experimental Protocols: Synthesis of this compound

This compound is a key intermediate in the synthesis of Halofuginone. While specific, detailed public-domain protocols for its standalone synthesis are scarce, the general synthetic strategy involves a three-stage process. The following protocol is a composite representation based on established chemical principles and information gleaned from the synthesis of its derivatives.

Experimental Workflow: Synthesis of this compound

G cluster_0 Stage 1: Piperidine Ring Formation cluster_1 Stage 2: Ketone Formation cluster_2 Stage 3: Salt Formation Start 3-methoxy-2-piperidinone Alkylation Reaction with Alkylating Agent Start->Alkylation Piperidine_Derivative Substituted Piperidine Alkylation->Piperidine_Derivative Yields Oxidation_Acylation Oxidation or Acylation Piperidine_Derivative->Oxidation_Acylation Ridane_Base Ridane (free base) Oxidation_Acylation->Ridane_Base Yields HBr_Addition Treatment with Hydrobromic Acid Ridane_Base->HBr_Addition Final_Product This compound HBr_Addition->Final_Product Yields

Caption: General synthetic workflow for this compound.

Materials and Methods:

  • Starting Material: 3-methoxy-2-piperidinone

  • Reagents: Appropriate alkylating agent (e.g., a protected bromoacetone), oxidizing or acylating agents, hydrobromic acid.

  • Solvents: Aprotic organic solvents (e.g., acetonitrile, ethanol).

Procedure:

  • Formation of the Piperidine Ring Derivative: The synthesis typically begins with 3-methoxy-2-piperidinone, which undergoes a reaction with a suitable alkylating agent to introduce the propanone side chain.

  • Ketone Formation: The resulting piperidine derivative is then subjected to either an oxidation or acylation reaction to form the ketone functional group, yielding the free base of Ridane.

  • Hydrobromide Salt Formation: The final step involves treating the Ridane free base with hydrobromic acid in a suitable solvent, such as ethanol. This reaction forms the hydrobromide salt, which can then be isolated and purified through crystallization.

Biological Activity and Mechanism of Action of Derivatives

This compound's primary significance lies in its role as a precursor to biologically active molecules like Halofuginone. Halofuginone has demonstrated potent anti-fibrotic, anti-inflammatory, and anti-cancer effects. Its mechanisms of action are primarily attributed to the inhibition of two key cellular pathways.

Inhibition of Prolyl-tRNA Synthetase and the Amino Acid Response Pathway

Halofuginone is a competitive inhibitor of prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis.

Quantitative Data: Inhibition of Prolyl-tRNA Synthetase by Halofuginone

ParameterValueCell Line/SystemSource
Ki 18.3 nM-MedChemExpress
IC₅₀ 11 nMPlasmodium falciparum ProRSACS Publications
IC₅₀ 22.6 nMKYSE70 cells (global protein synthesis)MedChemExpress
IC₅₀ 45.7 nMA549 cells (global protein synthesis)MedChemExpress
IC₅₀ 114.6 nMKYSE70 cellsMedChemExpress
IC₅₀ 58.9 nMA549 cellsMedChemExpress

By binding to ProRS, Halofuginone mimics proline starvation, leading to an accumulation of uncharged prolyl-tRNA. This triggers the Amino Acid Response (AAR) pathway, a cellular stress response.

Signaling Pathway: Amino Acid Response (AAR) Pathway Activation

G Halofuginone Halofuginone ProRS Prolyl-tRNA Synthetase Halofuginone->ProRS Inhibits tRNA_Pro Uncharged tRNA(Pro) Accumulation ProRS->tRNA_Pro Leads to GCN2 GCN2 Kinase Activation tRNA_Pro->GCN2 Activates eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates Protein_Synthesis Global Protein Synthesis Inhibition eIF2a->Protein_Synthesis Th17 Th17 Cell Differentiation Inhibition eIF2a->Th17

Caption: Halofuginone-induced AAR pathway activation.

Inhibition of the TGF-β/Smad Signaling Pathway

Halofuginone also interferes with the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in fibrosis and cancer progression. It specifically inhibits the phosphorylation of Smad3, a key downstream effector of the TGF-β receptor.

Signaling Pathway: TGF-β/Smad Pathway Inhibition

G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds pSmad3 Smad3 Phosphorylation TGFbR->pSmad3 Halofuginone Halofuginone Halofuginone->pSmad3 Inhibits Smad_Complex Smad2/3-Smad4 Complex pSmad3->Smad_Complex Nucleus Nuclear Translocation Smad_Complex->Nucleus Gene_Transcription Pro-fibrotic Gene Transcription Nucleus->Gene_Transcription Collagen Type I Collagen Synthesis Gene_Transcription->Collagen

Caption: Inhibition of TGF-β/Smad3 signaling by Halofuginone.

Conclusion

This compound is a vital chemical entity, enabling the synthesis of potent therapeutic agents like Halofuginone. Understanding its chemical properties and synthetic routes is fundamental for the continued exploration and development of this class of compounds. The well-documented downstream biological effects of its derivatives, particularly the dual inhibition of prolyl-tRNA synthetase and TGF-β signaling, highlight the therapeutic potential that originates from this core structure. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical and biological attributes of this compound and its derivatives in drug discovery and development.

References

Ridane Hydrobromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of Ridane Hydrobromide (CAS No: 64543-93-7). While this compound is primarily recognized as a key intermediate in the synthesis of the coccidiostat and prolyl-tRNA synthetase inhibitor, Halofuginone, a thorough understanding of its intrinsic properties is crucial for its effective handling, characterization, and utilization in synthetic and research applications. This document collates available data on its molecular structure, physicochemical properties, and provides generalized experimental protocols for its analysis.

Introduction

This compound, systematically named trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide, is a piperidine derivative.[1] Its significance in the pharmaceutical and veterinary fields stems from its role as a precursor to Febrifuginone and its derivative, Halofuginone.[2] The hydrobromide salt form enhances its stability and solubility in certain solvents, facilitating its use in various chemical reactions. This guide aims to consolidate the known physical and chemical data of this compound, offering a valuable resource for professionals in drug discovery and development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 64543-93-7[1]
Molecular Formula C₉H₁₈BrNO₂[3]
Molecular Weight 252.15 g/mol [3][4]
IUPAC Name 1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide[4]
Synonyms trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide[1]
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available. Soluble in polar solvents like dichloromethane, with lower solubility in less polar solvents like ethyl acetate.[5]
pKa Not Available
Topological Polar Surface Area 38.3 Ų (Predicted)[4][5]
Hydrogen Bond Donor Count 2 (Predicted)[4][5]
Hydrogen Bond Acceptor Count 3 (Predicted)[4][5]
Rotatable Bond Count 3 (Predicted)[5]

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While experimental spectra are proprietary, predicted data provides valuable insights.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks/Shifts
Infrared (IR) Spectroscopy ~1715 cm⁻¹ (C=O Stretch, Ketone); 2700-2250 cm⁻¹ (N-H Stretch, broad, Secondary Ammonium Salt); 1150-1085 cm⁻¹ (C-O Stretch, Ether); 2950-2850 cm⁻¹ (C-H Stretch, Alkane)[5]
¹H NMR Spectroscopy Distinct signals expected for the methoxy protons, the acetyl methyl protons, the methylene protons of the propan-2-one moiety, and various methine and methylene protons on the piperidine ring. The protonated nitrogen may cause broadening of adjacent signals.[5]
¹³C NMR Spectroscopy ~208 ppm (Carbonyl carbon); Other signals corresponding to the carbons of the piperidine ring, the methoxy carbon, and the carbons of the propan-2-one side chain.[5]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following sections describe generalized, standard procedures for determining the key physical, chemical, and structural properties of a compound of this nature.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the last solid particle disappears are recorded. The melting point is reported as this range.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis and for purification processes like recrystallization.

Methodology (Equilibrium Solubility Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, ethyl acetate) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered to remove undissolved solid. A known volume of the clear, saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solid is determined.

  • Calculation: The solubility is calculated and expressed in terms of mass per unit volume (e.g., mg/mL).

Determination of pKa (Potentiometric Titration)

The pKa value indicates the acidity or basicity of a compound. For this compound, the pKa of the piperidine nitrogen is of interest.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, integration values (for ¹H NMR), and splitting patterns of the signals are analyzed to confirm the presence of the different functional groups and the connectivity of the atoms in the molecule.

Logical and Experimental Workflow Visualizations

Role in Synthesis

This compound is a critical intermediate in the multi-step synthesis of Halofuginone.

Synthesis_Pathway Precursors Chemical Precursors Ridane This compound Precursors->Ridane Synthesis Halofuginone Halofuginone Ridane->Halofuginone Further Reactions

Caption: Synthetic pathway showing this compound as an intermediate.

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for confirming the structure of a synthesized batch of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesis of Crude This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS IR IR Spectroscopy (Functional Group Analysis) Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

References

In-vitro Effects of Ridane Hydrobromide: An Analysis of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and chemical databases, there is currently a significant lack of information regarding the in-vitro effects, mechanism of action, and associated signaling pathways of Ridane Hydrobromide. This document outlines the available chemical and safety information and highlights the absence of detailed biological data.

Chemical Identity and Properties

This compound, also known by its chemical name trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide, is a chemical compound with the molecular formula C9H17NO2•HBr and a molecular weight of 252.15 g/mol .[1][2][3] It is registered under the CAS number 64543-93-7.[2][3]

Basic chemical and physical properties are available through various chemical suppliers and databases.[1][2][3] The structure of this compound is characterized by a piperidinyl ring with methoxy and propanone substituents.

Biological Activity and Toxicological Information

Gaps in Current Knowledge

A thorough search for experimental protocols, quantitative in-vitro data, and associated signaling pathways for this compound did not yield any specific results. Key areas where information is lacking include:

  • Mechanism of Action: The molecular targets and the mechanism by which this compound exerts its biological effects are unknown.

  • Signaling Pathways: There is no information on the intracellular signaling cascades that may be modulated by this compound.

  • Quantitative In-vitro Data: No public data on metrics such as IC50, EC50, binding affinities, or other quantitative measures of in-vitro activity could be found.

  • Experimental Protocols: Detailed methodologies for any in-vitro assays performed with this compound are not available.

Due to the absence of this critical information, it is not possible to construct diagrams of signaling pathways or experimental workflows, nor is it possible to present a detailed summary of quantitative data as requested.

Future Directions

To address the current knowledge gap, foundational in-vitro research would be required. This would involve a series of experiments designed to:

  • Assess Cytotoxicity: Determine the concentration-dependent effects of this compound on the viability of various cell lines.

  • Identify Molecular Targets: Employ techniques such as affinity chromatography, proteomics, or genetic screening to identify the protein(s) or cellular components with which the compound interacts.

  • Elucidate Mechanism of Action: Once a target is identified, further biochemical and cell-based assays would be necessary to understand how this compound modulates its function.

  • Profile Signaling Pathway Modulation: Techniques such as western blotting, reporter assays, or transcriptomic analysis could be used to investigate the impact of the compound on key cellular signaling pathways.

The following diagram illustrates a generalized workflow for the initial in-vitro characterization of a novel compound like this compound.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action & Pathway Analysis A Compound Procurement (this compound) B Cell Line Selection A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Affinity-Based Methods C->D E Activity-Based Probes C->E F Computational Modeling C->F G Biochemical Assays (Enzyme Kinetics, Binding) D->G H Western Blot / qPCR D->H I Reporter Gene Assays D->I E->G E->H E->I F->G F->H F->I

Proposed workflow for in-vitro characterization.

References

Ridane Hydrobromide: A Technical Guide to its Discovery, History, and Synthetic Context

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ridane Hydrobromide, chemically known as trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide, is a pivotal synthetic intermediate in the development of the potent antimalarial and anticoccidial agents, febrifugine and halofuginone. This technical guide provides a comprehensive overview of the discovery and history of this compound within the context of its progression to these biologically active molecules. It details the synthetic pathways, experimental protocols, and the ultimate mechanism of action of its derivatives. Quantitative data for the biological activity of the final compounds are presented, and the logical framework of its synthetic development is visualized through detailed diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The history of this compound is intrinsically linked to the discovery and development of febrifugine, a natural product isolated from the plant Dichroa febrifuga. While not a pharmacologically active agent in its own right for clinical use, this compound represents a critical building block in the chemical synthesis of febrifugine and its more stable and potent analogue, halofuginone. Its discovery was a result of the quest to synthesize these complex molecules in the laboratory, enabling the exploration of their significant biological activities. This guide elucidates the journey from a key chemical intermediate to potent therapeutic agents.

Discovery and History

The discovery of this compound is not documented as a singular event but is rather embedded in the broader history of the synthesis of febrifugine and halofuginone. Febrifugine was first isolated in the 1940s and identified as a potent antimalarial agent. However, its therapeutic use was hampered by its toxicity. This led to extensive research aimed at synthesizing more tolerable and equally effective analogues.

Halofuginone, a halogenated derivative of febrifugine, emerged from these efforts as a promising candidate with a better therapeutic index. The development of a scalable and efficient synthesis for halofuginone was a key objective for medicinal chemists. It was within this synthetic pursuit that this compound was developed as a crucial chiral intermediate, providing the necessary piperidine core with the correct stereochemistry for the final active compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide
CAS Number 64543-93-7
Molecular Formula C₉H₁₈BrNO₂
Molecular Weight 252.15 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature

Synthetic Pathway

The synthesis of this compound is a key step in the total synthesis of febrifugine and halofuginone. While specific, detailed industrial protocols are proprietary, the general synthetic route can be outlined based on published research on the synthesis of the final active molecules. A plausible synthetic workflow is described below.

G A 3-Hydroxy-2-piperidinone B Protection of Hydroxyl Group A->B e.g., Benzyl ether C Introduction of Methoxy Group B->C Methylation D Reduction of Lactam C->D E Formation of Piperidine Ring D->E F Acylation E->F G Introduction of Propanone Side Chain F->G H Salt Formation with HBr G->H I This compound H->I G cluster_0 A Halofuginone / Febrifugine B Prolyl-tRNA Synthetase (ProRS) A->B D Prolyl-tRNAPro B->D Catalysis C Proline + tRNAPro C->B Substrate E Protein Synthesis D->E F Parasite Growth and Replication E->F

An In-depth Technical Guide to the Solubility and Stability of Ridane Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ridane Hydrobromide, an important intermediate in the synthesis of pharmacologically active compounds such as Halofuginone.[1] Given the limited publicly available data specific to this compound, this document leverages data from its closely related analogue, Halofuginone Hydrobromide, to provide a robust framework for understanding its solubility and stability characteristics. This guide also outlines detailed experimental protocols for the assessment of these critical parameters in a drug development context.

Core Concepts: Solubility and Stability

The solubility and stability of an active pharmaceutical ingredient (API) are fundamental properties that influence its bioavailability, formulation development, and shelf-life.

  • Solubility dictates the rate and extent to which a compound dissolves in a solvent, a critical factor for its absorption and therapeutic efficacy.

  • Stability refers to the ability of a substance to resist chemical change or degradation over time under various environmental conditions, ensuring its safety, potency, and quality.

Solubility Profile

Solubility Data for Halofuginone Hydrobromide (Analogue)

The following table summarizes the reported solubility of Halofuginone Hydrobromide in various solvents. These values can serve as an estimate for formulating initial studies with this compound.

Solvent SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble to 100 mM
Water2.6 mg/mL (5.25 mM)Requires sonication for dissolution
Water (Predicted)0.114 mg/mL[2]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (5.04 mM)Clear solution
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (5.04 mM)Clear solution
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (5.04 mM)Clear solution
Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, phosphate buffer pH 7.4)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Calibrated analytical balance and pH meter

Procedure:

  • Add an excess amount of this compound to a scintillation vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm filter.

  • Dilute the filtered supernatant with the solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess Ridane HBr to vial B Add known volume of solvent A->B C Seal vial B->C D Shake at constant temp (24-48h) C->D E Centrifuge sample D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H I Calculate solubility H->I

Caption: Workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a molecule.

Stability of Halofuginone Hydrobromide (Analogue)

Studies on Halofuginone Hydrobromide indicate that its stability is highly pH-dependent.

  • Acidic Conditions: The protonation of the nitrogen atom in the piperidine ring under acidic conditions protects the compound from degradation, such as isomerization.

  • Basic Conditions: In basic environments, the hydrobromide salt is converted to the free base, which is susceptible to the opening of the piperidine ring, followed by isomerization to the cis-isomer.

A study on a 0.03% Halofuginone HBr cream at pH 5.5 demonstrated good stability for 6 months under refrigerated conditions (>95% drug content remaining).

Experimental Protocol for Forced Degradation Studies

Forced degradation studies expose the API to stress conditions to accelerate its decomposition.

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Reflux with 0.1N HCl at 60°C for a specified time (e.g., 30 minutes).

  • Base Hydrolysis: Reflux with 0.1N NaOH at 60°C for a specified time (e.g., 30 minutes).

  • Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified time (e.g., 9 hours).

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C for 8 hours).

  • Photolytic Degradation: Expose a solution of the drug substance to UV radiation.

Procedure:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.

  • For thermal degradation, expose the solid powder to the specified temperature.

  • After the exposure period, withdraw samples.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent drug from all degradation products.

  • Characterize the major degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis (0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (Solid, 70°C) Thermal->HPLC Photo Photolytic (UV light) Photo->HPLC LCMS LC-MS/NMR for Characterization HPLC->LCMS API Ridane HBr Solution/Solid API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for forced degradation studies.

Postulated Degradation Pathway

Based on the information for Halofuginone, a likely degradation pathway for this compound, particularly under basic conditions, involves the deprotonation of the piperidine nitrogen, leading to potential ring-opening and isomerization.

G Ridane_HBr This compound (Protonated) Free_Base Ridane Free Base Ridane_HBr->Free_Base Basic pH Degradation Degradation Products (e.g., Ring Opening, Isomerization) Free_Base->Ridane_HBr Acidic pH Free_Base->Degradation Instability

References

Methodological & Application

Application Notes and Protocols for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Compound: Ridane Hydrobromide

Note to the Reader: Publicly available scientific literature and databases do not currently contain specific information regarding "this compound." The following application notes and protocols are generated based on established methodologies for in-vivo research with novel compounds. The dosages, experimental designs, and pathways provided are illustrative and should be adapted based on the specific pharmacological properties of this compound, which would need to be determined through preliminary in-vitro and in-vivo dose-finding studies.

Quantitative Data Summary

Due to the absence of specific data for this compound, the following table provides a template for how dosage information from preclinical studies would be presented. Researchers would populate this table with data from their own dose-ranging experiments.

Table 1: Illustrative Dosing Regimen for a Novel Compound in Rodent Models

Animal ModelRoute of AdministrationDosage Range (mg/kg)Dosing FrequencyStudy DurationPharmacokinetic/Pharmacodynamic Readouts
C57BL/6 MouseOral (gavage)1 - 50Once daily14 daysPlasma concentration, target engagement assays
Sprague-Dawley RatIntraperitoneal (IP)0.5 - 25Twice daily28 daysBiomarker analysis, behavioral assessments
BALB/c Nude MouseSubcutaneous (SC)5 - 100Every other day21 daysTumor volume, body weight

Experimental Protocols

The following are generalized protocols for in-vivo assessment of a novel compound like this compound.

Murine Model of Compound Efficacy

Objective: To determine the in-vivo efficacy of this compound in a relevant mouse model.

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline, PBS with 0.5% Tween 80)

  • Appropriate mouse strain (e.g., C57BL/6 for metabolic studies, BALB/c for oncology)

  • Standard animal housing and husbandry equipment

  • Dosing equipment (e.g., gavage needles, syringes)

  • Equipment for endpoint analysis (e.g., blood collection supplies, imaging systems)

Procedure:

  • Acclimatization: Acclimate animals to the facility for a minimum of 7 days prior to the start of the experiment.

  • Randomization: Randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Compound Preparation: Prepare a stock solution of this compound and dilute it to the final dosing concentrations with the chosen vehicle.

  • Dosing: Administer the compound or vehicle to the animals according to the predetermined route and schedule.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, and record body weights at regular intervals.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the efficacy of this compound.

Pharmacokinetic (PK) Study in Rats

Objective: To characterize the pharmacokinetic profile of this compound in rats.

Materials:

  • This compound

  • Vehicle solution

  • Sprague-Dawley rats (cannulated, if serial blood sampling is required)

  • Dosing and blood collection equipment

  • Analytical instruments for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of this compound to the rats via the intended clinical route (e.g., oral, intravenous).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • PK Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualization of Workflows and Pathways

The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be influenced by a novel compound.

G cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase acclimatization Animal Acclimatization randomization Group Randomization acclimatization->randomization dosing Dosing (Vehicle/Compound) randomization->dosing monitoring Daily Monitoring dosing->monitoring sample_collection Sample Collection monitoring->sample_collection data_analysis Data Analysis sample_collection->data_analysis

Caption: Experimental Workflow for In-Vivo Studies.

G cluster_pathway Hypothetical Signaling Pathway ext_signal External Signal receptor Receptor ext_signal->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response ridane This compound ridane->kinase2

Caption: Hypothetical Signaling Pathway Inhibition.

Application Notes and Protocols for Ridane Hydrobromide Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridane Hydrobromide (CAS 64543-93-7) is a key synthetic intermediate in the production of Febrifugine and its derivative, Halofuginone.[1] These compounds are recognized for their potent biological activities, including the inhibition of prolyl-tRNA synthetase (PRS), which plays a crucial role in protein synthesis.[1] The hydrobromide salt form of Ridane enhances its stability and solubility, making it more amenable for use in research settings compared to its free base.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize its relevant chemical and biological properties.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue
CAS Number 64543-93-7
Molecular Formula C₉H₁₇NO₂•HBr
Molecular Weight 252.15 g/mol
IUPAC Name 1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide
Synonyms trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide

Mechanism of Action (Downstream Products)

This compound is a precursor to Halofuginone, a compound that exhibits its biological effects primarily through the inhibition of prolyl-tRNA synthetase (PRS). This inhibition leads to a cellular state mimicking proline starvation, which in turn activates the Amino Acid Response (AAR) pathway. A key event in this pathway is the phosphorylation of eukaryotic initiation factor 2α (eIF2α), leading to a global reduction in protein synthesis while selectively upregulating the translation of stress-response proteins like ATF4.

Additionally, Halofuginone has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway by preventing the phosphorylation of Smad3, a key downstream effector. This inhibition of TGF-β signaling contributes to its anti-fibrotic effects.

Signaling Pathways

G cluster_0 Amino Acid Response (AAR) Pathway Halofuginone Halofuginone (from Ridane HBr) PRS Prolyl-tRNA Synthetase (PRS) Halofuginone->PRS inhibits tRNA_pro Uncharged tRNA-Pro PRS->tRNA_pro GCN2 GCN2 Kinase tRNA_pro->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates eIF2a_P P-eIF2α eIF2a->eIF2a_P ATF4 ATF4 Transcription Factor eIF2a_P->ATF4 upregulates translation StressResponse Stress Response Genes ATF4->StressResponse activates transcription

Caption: AAR pathway activation by Halofuginone.

G cluster_1 TGF-β Signaling Pathway Halofuginone Halofuginone (from Ridane HBr) Smad3 Smad3 Halofuginone->Smad3 inhibits phosphorylation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR binds TGFbR->Smad3 phosphorylates pSmad3 P-Smad3 Smad3->pSmad3 Smad4 Smad4 pSmad3->Smad4 binds Smad_complex Smad Complex Smad4->Smad_complex Fibrotic_Genes Fibrotic Gene Expression Smad_complex->Fibrotic_Genes activates transcription

Caption: Inhibition of TGF-β signaling by Halofuginone.

Experimental Protocols

Safety Precautions

As no specific safety data sheet for this compound is readily available, it is recommended to handle the compound with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). The solubility of this compound in DMSO has not been empirically determined in public literature; therefore, it is advisable to start with a small quantity to confirm solubility at the desired concentration.

Materials:

  • This compound (MW: 252.15 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 252.15 g/mol x 1000 mg/g = 2.52 mg

  • Weigh the compound: Carefully weigh out 2.52 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of sterile DMSO to the tube containing the this compound.

  • Dissolve the compound: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but monitor for any signs of degradation.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The stability of the stock solution is not known, so it is recommended to prepare fresh solutions for critical experiments.

Experimental Workflow for Cell-Based Assays

G cluster_workflow Experimental Workflow Prep_Stock Prepare 10 mM Ridane HBr Stock Dilute Dilute Stock to Working Concentration Prep_Stock->Dilute Treat_Cells Treat Cells Dilute->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., Western Blot, qPCR, Viability) Incubate->Assay

Caption: General workflow for using Ridane HBr in cell culture.

Conclusion

This compound serves as a valuable precursor for the synthesis of biologically active molecules that are of significant interest in drug development. While detailed characterization of this compound itself is limited, understanding the mechanisms of its derivatives allows for its application in studies investigating the AAR and TGF-β signaling pathways. The provided protocols offer a starting point for the preparation and use of this compound stock solutions in a research context. It is strongly recommended that researchers perform small-scale solubility and stability tests to validate the protocols for their specific experimental conditions.

References

Ridane Hydrobromide: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridane Hydrobromide, chemically known as trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide, is a piperidylpropanone derivative.[1] While its primary established application lies in veterinary medicine as an anti-coccidial agent, its significance in the field of neuroscience is emerging through its role as a critical intermediate in the synthesis of Halofuginone.[1] Halofuginone, a derivative of febrifugine, is demonstrating notable potential in preclinical neuroscience research, particularly in the areas of neuroprotection and neuroinflammation.[2][3]

These application notes provide a detailed overview of the neuroscience-related applications of Halofuginone, the downstream derivative of this compound, and offer experimental protocols to guide researchers in this promising area of study.

Application Notes: Halofuginone in Neuroscience Research

Neuroprotection in Retinal Ischemia-Reperfusion Injury

Halofuginone has been identified as a novel inhibitor of Hypoxia-Inducible Factor (HIF-1α), a key transcription factor in the cellular response to hypoxia.[2][4] In the context of retinal ischemia-reperfusion injury, a common model for ischemic retinopathies, Halofuginone has shown significant neuroprotective effects.[2] Administration of Halofuginone has been demonstrated to prevent retinal degeneration and preserve retinal function in murine models.[2]

Therapeutic Potential in Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. Recent studies have highlighted the role of Transforming Growth Factor-β (TGF-β) in the pathology of ALS, where its persistent elevation promotes fibrosis and neuroinflammation.[3] Halofuginone, acting as a TGF-β inhibitor, has shown dual therapeutic effects in a mouse model of ALS. It has been observed to alleviate musculoskeletal fibrosis, thereby reducing joint contracture and delaying motor deterioration.[3] Furthermore, Halofuginone was found to reduce glial cell-induced neuroinflammation and neuronal cell death in the central nervous system.[3]

Signaling Pathways of Halofuginone

The neuroprotective and anti-inflammatory effects of Halofuginone are attributed to its modulation of specific signaling pathways.

HIF1a_Inhibition cluster_0 Cellular Hypoxia cluster_1 HIF-1α Pathway Hypoxia Ischemia / Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1_Complex HIF-1 Complex (HIF-1α/β) HIF1a->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex Nucleus Nuclear Translocation HIF1_Complex->Nucleus Target_Genes Target Gene Expression (e.g., VEGF, pro-apoptotic factors) Nucleus->Target_Genes Neurodegeneration Neurodegeneration Target_Genes->Neurodegeneration Halofuginone Halofuginone Halofuginone->HIF1a Inhibits

Halofuginone inhibits the HIF-1α signaling pathway.

TGFb_Inhibition cluster_0 TGF-β Signaling in ALS TGFb Elevated TGF-β Astrocyte Astrocyte Activation TGFb->Astrocyte Fibrosis Musculoskeletal Fibrosis TGFb->Fibrosis Microglia M1 Microglial Activity Astrocyte->Microglia Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Neuronal_Death Neuronal Cell Death Neuroinflammation->Neuronal_Death Halofuginone Halofuginone Halofuginone->TGFb Inhibits

Halofuginone inhibits the TGF-β signaling pathway in ALS.

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies on Halofuginone.

ParameterModelTreatmentResultReference
Retinal Ganglion Cell (RGC) CountMurine Retinal Ischemia-ReperfusionHalofuginoneSignificant prevention of RGC loss compared to vehicle.[2]
Total Retinal ThicknessMurine Retinal Ischemia-ReperfusionHalofuginonePrevention of retinal thinning post-injury.[2]
Electroretinogram (ERG) AmplitudesMurine Retinal Ischemia-ReperfusionHalofuginonePrevention of the decrease in a- and b-wave amplitudes.[2]
Motor FunctionALS Mouse ModelHalofuginoneDelayed motor deterioration.[3]
SurvivalALS Mouse ModelHalofuginoneProlonged survival.[3]
Glial Cell-Induced NeuroinflammationALS Mouse ModelHalofuginoneReduction in neuroinflammatory markers.[3]
Neuronal ApoptosisALS Mouse ModelHalofuginoneReduction in neuronal cell death.[3]

Experimental Protocols

In Vitro Neuroprotection Assay Against Oxidative Stress

Objective: To evaluate the neuroprotective effects of Halofuginone against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Halofuginone (dissolved in DMSO to create a stock solution)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment with Halofuginone: Treat the cells with various concentrations of Halofuginone (e.g., 10, 50, 100 nM) for 2 hours. Include a vehicle control (DMSO) group.

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours. A control group without H₂O₂ should also be included.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

In Vivo Experimental Workflow

The following diagram outlines a conceptual workflow for an in vivo study investigating the neuroprotective effects of Halofuginone.

InVivo_Workflow cluster_0 Pre-clinical In Vivo Study Workflow Animal_Model Induce Disease Model (e.g., Retinal I/R, ALS mouse model) Treatment_Groups Administer Halofuginone (various doses) & Vehicle Control Animal_Model->Treatment_Groups Behavioral_Tests Behavioral & Functional Assessments (e.g., motor function, visual acuity) Treatment_Groups->Behavioral_Tests Tissue_Collection Tissue Collection (e.g., retinal tissue, spinal cord) Behavioral_Tests->Tissue_Collection Histology Histological Analysis (e.g., cell counts, morphology) Tissue_Collection->Histology Biochemical_Assays Biochemical & Molecular Assays (e.g., Western blot for HIF-1α, ELISA for TGF-β) Tissue_Collection->Biochemical_Assays Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochemical_Assays->Data_Analysis

Conceptual workflow for in vivo studies of Halofuginone.

Conclusion

While this compound does not have direct applications in neuroscience research at present, its role as an essential precursor for the synthesis of Halofuginone makes it a compound of significant interest to the field. The neuroprotective and anti-inflammatory properties of Halofuginone, demonstrated in preclinical models of retinal ischemia and ALS, open new avenues for the development of therapeutics for neurodegenerative diseases. Further research into Halofuginone and other derivatives of this compound is warranted to fully elucidate their therapeutic potential in neuroscience.

References

Application Note: Quantitative Analysis of Ridane Hydrobromide in Porcine Plasma using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ridane Hydrobromide in porcine plasma. This compound, an anti-coccidial agent used in veterinary medicine, was extracted from plasma using a protein precipitation procedure. Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution of acetonitrile and water containing 0.1% formic acid. The analyte was detected using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL, with high accuracy and precision. This method is suitable for pharmacokinetic and residue analysis studies of this compound in a preclinical setting.

Introduction

This compound, chemically known as trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide, is a piperidylpropanone derivative. It has shown notable biological activity, particularly for its anti-coccidial properties against various protozoan infections in animals.[1] The mechanism of action is believed to involve the disruption of metabolic pathways within the parasites, thereby inhibiting their growth and reproduction.[1] To support pharmacokinetic studies and ensure food safety through residue monitoring, a reliable and sensitive analytical method for the quantification of this compound in biological matrices is essential. This application note presents a detailed protocol for a novel LC-MS/MS method developed for this purpose in porcine plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Ondansetron (or a stable isotope-labeled Ridane)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control porcine plasma (K2-EDTA)

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Ondansetron in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation
  • Aliquot 100 µL of porcine plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution.

  • Add 300 µL of acetonitrile (containing the IS) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

  • System: A standard high-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS):

  • System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 172.1 → Product ion (Q3) m/z 112.1 (hypothetical, based on likely fragmentation of the base molecule C9H17NO2).

    • Ondansetron (IS): Precursor ion (Q1) m/z 294.2 → Product ion (Q3) m/z 170.1.

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method. Note: The data presented is hypothetical and representative of typical method performance.

Table 1: Calibration Curve for this compound in Porcine Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
100.11599.1
500.592101.3
1001.180100.5
2502.95599.8
5005.99099.2
100011.95098.9
Regression y = 0.0119x + 0.0005r² = 0.9992

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Intra-day Precision (%CV)Intra-day Accuracy (%)
LLOQ11.036.8103.0
Low (LQC)32.955.298.3
Medium (MQC)300304.53.5101.5
High (HQC)800790.44.198.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Porcine Plasma is Add Internal Standard plasma->is ppt Protein Precipitation (300 µL Acetonitrile) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (Positive ESI, MRM) lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq data_proc Data Processing (Peak Integration, Calibration Curve) data_acq->data_proc Quantification

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

signaling_pathway cluster_parasite Parasite Cell (e.g., Coccidia) met_pathway Key Metabolic Pathway (e.g., Glycolysis, Thiamine Synthesis) enzyme Essential Enzyme met_pathway->enzyme catalysis growth Parasite Growth & Reproduction enzyme->growth enables effect Anti-coccidial Effect ridane This compound ridane->inhibition inhibition->enzyme

Caption: Hypothetical mechanism of action of this compound in a parasite.

Conclusion

The developed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in porcine plasma. The simple protein precipitation extraction procedure and rapid chromatographic runtime make it suitable for high-throughput analysis. This method can be effectively applied in preclinical research, particularly for pharmacokinetic profiling and residue analysis of this veterinary drug.

References

Application Notes and Protocols for High-Throughput Screening of Ridane Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridane Hydrobromide (trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide) is a chemical compound with potential pharmacological applications. Preliminary evidence suggests that this compound may possess anti-coccidial, anti-inflammatory, and analgesic properties. High-throughput screening (HTS) offers a powerful platform to systematically investigate these biological activities, elucidate the mechanism of action, and identify potential therapeutic leads.

This document provides detailed application notes and protocols for the use of this compound in HTS assays. The protocols described herein are designed to be robust and adaptable for screening large compound libraries and for characterizing the bioactivity of this compound and its analogues. While the precise molecular targets of this compound are still under investigation, these assays provide a framework for exploring its effects on key biological pathways.

I. Anti-Coccidial Activity Screening

The primary reported activity of this compound is its effect against coccidial parasites, such as Eimeria species. The proposed mechanism of action involves the disruption of essential metabolic pathways within the parasite. A cell-based HTS assay can be employed to quantify the inhibitory effect of this compound on parasite invasion and replication.

Proposed Signaling Pathway: Disruption of Parasite Metabolism

The following diagram illustrates a hypothetical pathway where this compound interferes with a critical metabolic enzyme in Eimeria, leading to a reduction in parasite viability.

G cluster_parasite Eimeria Parasite Metabolite_A Metabolite A Essential_Enzyme Essential Metabolic Enzyme Metabolite_A->Essential_Enzyme Metabolite_B Metabolite B Parasite_Viability Parasite Viability & Replication Metabolite_B->Parasite_Viability Essential_Enzyme->Metabolite_B Ridane_HBr Ridane Hydrobromide Ridane_HBr->Essential_Enzyme Inhibition

Caption: Proposed mechanism of this compound's anti-coccidial activity.

Experimental Protocol: In Vitro Eimeria tenella Invasion and Proliferation Assay

This protocol is adapted for a 96-well format suitable for HTS to assess the efficacy of this compound in inhibiting the invasion and proliferation of Eimeria tenella sporozoites in a host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells).

Materials:

  • Eimeria tenella sporozoites

  • MDBK cells

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Diclazuril)

  • Negative control (DMSO vehicle)

  • 96-well cell culture plates (black, clear bottom for microscopy)

  • DNA extraction kit

  • qPCR master mix and primers/probe for E. tenella specific gene (e.g., ITS1)

Workflow:

G A 1. Seed MDBK cells in 96-well plates B 2. Incubate 24h to form monolayer A->B C 3. Treat cells with Ridane HBr dilutions B->C D 4. Add E. tenella sporozoites C->D E 5. Incubate 24-48h D->E F 6. Lyse cells & extract DNA E->F G 7. Quantify parasite DNA via qPCR F->G H 8. Data Analysis (IC50 determination) G->H

Caption: Workflow for the anti-coccidial HTS assay.

Procedure:

  • Cell Seeding: Seed MDBK cells into 96-well black, clear-bottom plates at a density of 2 x 104 cells/well in 100 µL of DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for the formation of a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Include positive (Diclazuril) and negative (DMSO vehicle) controls.

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Infection: Add 1 x 104 freshly excysted E. tenella sporozoites to each well.

  • Incubation: Incubate the infected plates at 41°C in a 5% CO2 incubator for 24 to 48 hours.

  • DNA Extraction: After incubation, carefully wash the wells with PBS to remove non-invaded sporozoites. Lyse the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis: Perform qPCR using primers and a probe specific for an E. tenella gene to quantify the amount of parasitic DNA in each well.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of parasite proliferation (IC50) by fitting the data to a dose-response curve.

Data Presentation:

CompoundConcentration (µM)Parasite DNA (relative to control)% Inhibition
This compound0.10.955
This compound10.7030
This compound100.3565
This compound1000.0595
Diclazuril (Positive)10.1090
DMSO (Negative)0.5%1.000

II. Anti-Inflammatory Activity Screening

The potential anti-inflammatory effects of this compound can be investigated by assessing its ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway, or by its direct inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).

Proposed Signaling Pathway: Inhibition of NF-κB Signaling

This diagram depicts a simplified NF-κB signaling cascade and the potential inhibitory point for this compound.

G cluster_cell Host Cell TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Ridane_HBr Ridane Hydrobromide Ridane_HBr->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Protocol: Cell-Based NF-κB Luciferase Reporter Assay

This assay utilizes a stable cell line (e.g., HEK293) expressing a luciferase reporter gene under the control of an NF-κB response element to quantify the activation of the NF-κB pathway.

Materials:

  • HEK293-NF-κB-luciferase reporter cell line

  • DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • TNF-α (stimulant)

  • Positive control (e.g., Bay 11-7082)

  • Negative control (DMSO vehicle)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

Workflow:

G A 1. Seed HEK293-NF-κB-luc cells in 96-well plates B 2. Incubate 24h A->B C 3. Pre-treat with Ridane HBr dilutions B->C D 4. Stimulate with TNF-α C->D E 5. Incubate 6-8h D->E F 6. Add luciferase assay reagent E->F G 7. Measure luminescence F->G H 8. Data Analysis (IC50 determination) G->H

Caption: Workflow for the NF-κB reporter HTS assay.

Procedure:

  • Cell Seeding: Seed HEK293-NF-κB-luciferase cells in 96-well white, clear-bottom plates at a density of 4 x 104 cells/well in 100 µL of DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treatment: Add serial dilutions of this compound to the wells and incubate for 1 hour.

  • Stimulation: Add TNF-α to each well to a final concentration of 10 ng/mL to stimulate NF-κB activation.

  • Incubation: Incubate the plates for 6-8 hours at 37°C.

  • Lysis and Luciferase Assay: Add luciferase assay reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.

Data Presentation:

CompoundConcentration (µM)Luminescence (RLU)% Inhibition
This compound0.195005
This compound1750025
This compound10400060
This compound100150085
Bay 11-7082 (Positive)10100090
DMSO (Negative)0.5%100000
Unstimulated Control-500-

III. Analgesic Activity Screening

The potential analgesic properties of this compound can be explored by screening its activity against known pain signaling targets, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is a key player in nociception.

Proposed Signaling Pathway: Modulation of TRPV1

The following diagram illustrates the activation of the TRPV1 channel by capsaicin and a hypothetical inhibitory effect of this compound.

G cluster_neuron Sensory Neuron TRPV1 TRPV1 Channel Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Pain_Signal Pain Signal Transmission Ca_Influx->Pain_Signal Capsaicin Capsaicin Capsaicin->TRPV1 Activation Ridane_HBr Ridane Hydrobromide Ridane_HBr->TRPV1 Inhibition?

Caption: Proposed modulation of the TRPV1 channel by this compound.

Experimental Protocol: Calcium Influx Assay in TRPV1-Expressing Cells

This assay measures the influx of calcium into cells stably expressing the TRPV1 channel upon activation with capsaicin. A decrease in calcium influx in the presence of this compound would indicate an antagonistic effect.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Capsaicin (agonist)

  • Positive control (e.g., Capsazepine)

  • Negative control (DMSO vehicle)

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection

Workflow:

G A 1. Seed HEK293-TRPV1 cells in plates B 2. Incubate 24h A->B C 3. Load cells with Fluo-4 AM dye B->C D 4. Add Ridane HBr dilutions C->D E 5. Measure baseline fluorescence D->E F 6. Inject Capsaicin and measure fluorescence E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Workflow for the TRPV1 calcium influx HTS assay.

Procedure:

  • Cell Seeding: Seed HEK293-TRPV1 cells into 96-well or 384-well black, clear-bottom plates.

  • Incubation: Incubate for 24 hours at 37°C.

  • Dye Loading: Load the cells with Fluo-4 AM calcium indicator dye in the presence of Pluronic F-127 for 1 hour at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).

  • Agonist Injection and Reading: Use the plate reader's injector to add capsaicin to a final concentration that elicits a submaximal response (e.g., EC80). Immediately begin kinetic reading of fluorescence for 1-2 minutes.

  • Data Analysis: Calculate the percentage of inhibition of the capsaicin-induced calcium influx for each concentration of this compound and determine the IC50 value.

Data Presentation:

CompoundConcentration (µM)Peak Fluorescence (RFU)% Inhibition
This compound0.148004
This compound1420016
This compound10250050
This compound100120076
Capsazepine (Positive)10100080
DMSO (Negative)0.5%50000
No Capsaicin Control-500-

Disclaimer

These application notes and protocols are provided as a guide for research purposes only. The proposed mechanisms of action for this compound are hypothetical and require experimental validation. Researchers should optimize these protocols for their specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling all chemical and biological materials.

Application Notes and Protocols for Ridane Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridane Hydrobromide (CAS: 64543-93-7) is a piperidylpropanone derivative primarily utilized as a chemical intermediate in the synthesis of pharmacologically active molecules.[1][2] Notably, it is a precursor for the production of Febrifugine and its analog Halofuginone, which are recognized as inhibitors of prolyl-tRNA synthetase.[1] These downstream compounds have demonstrated anti-coccidial activity and are under investigation for their potential therapeutic applications in fibrosis, cancer, and autoimmune diseases.[2][3]

Chemical and Physical Properties

The known quantitative data for this compound is summarized in the table below.

PropertyValueReference
Chemical Name trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide[4][5][6]
Synonyms This compound[5][6][7]
CAS Number 64543-93-7[4][5][6]
Molecular Formula C₉H₁₇NO₂·HBr[4]
Molecular Weight 252.15 g/mol [4][5][7]
Appearance Not specified (likely a solid)[5]
Storage Temperature 2-8°C (Refrigerator)[5]

Safety and Handling

Hazard Identification

Based on aggregated GHS information, this compound is classified as:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[7]

Note: This classification is based on a limited number of reports, and a full toxicological profile is not available.[7] Therefore, a precautionary approach should be adopted, treating the compound as potentially hazardous upon inhalation, skin contact, and eye contact.

Recommended Personal Protective Equipment (PPE)

Due to the lack of a comprehensive SDS, the following PPE is recommended as a minimum standard:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield (if there is a splash hazard).
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before use and changed regularly.
Skin and Body A standard laboratory coat should be worn. For larger quantities or in case of potential exposure, additional protective clothing may be necessary.
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Handling Procedures
  • Engineering Controls: Handle this compound in a chemical fume hood to control exposure to dust or aerosols.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. The spill area should then be cleaned with a suitable solvent and washed thoroughly.

First Aid Measures

The following first aid procedures are general recommendations and should be supplemented with specific guidance from a qualified medical professional.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Biological Context and Downstream Applications

This compound serves as a key building block for Halofuginone. The biological activity of Halofuginone provides insight into the potential areas of research for which this precursor is relevant.

Mechanism of Action of Halofuginone

Halofuginone exhibits its biological effects through at least two primary mechanisms:

  • Inhibition of Prolyl-tRNA Synthetase (ProRS): Halofuginone inhibits the enzyme ProRS, which is essential for protein synthesis. This inhibition leads to an accumulation of uncharged prolyl-tRNA, triggering an amino acid starvation response (AAR). The AAR can selectively inhibit the differentiation of Th17 cells, which are implicated in autoimmune and inflammatory diseases.[3]

  • Inhibition of TGF-β Signaling: Halofuginone can inhibit the transforming growth factor-beta (TGF-β) signaling pathway by preventing the phosphorylation of Smad3.[3] This pathway is crucial in fibrosis, where it promotes the transition of fibroblasts to myofibroblasts and the deposition of extracellular matrix proteins.[3]

  • Inhibition of AKT/mTORC1 Signaling: Studies have shown that Halofuginone can inactivate the AKT/mTOR signaling pathway, which is involved in cell proliferation, growth, and survival.[8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Halofuginone, the downstream product of this compound.

Halofuginone_AAR_Pathway Halofuginone and the Amino Acid Response Pathway Halofuginone Halofuginone ProRS Prolyl-tRNA Synthetase (ProRS) Halofuginone->ProRS Inhibits Pro_tRNA Uncharged prolyl-tRNA (Accumulation) ProRS->Pro_tRNA Charges tRNA with Proline AAR Amino Acid Response (AAR) Activation Pro_tRNA->AAR Triggers Th17 Th17 Cell Differentiation AAR->Th17 Inhibits Inflammation Autoimmune Inflammation Th17->Inflammation Promotes

Caption: Halofuginone's inhibition of ProRS leads to the activation of the AAR pathway.

Halofuginone_TGFbeta_Pathway Halofuginone and the TGF-β Signaling Pathway TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Binds Smad3 Smad3 Receptor->Smad3 Phosphorylates pSmad3 p-Smad3 Smad3->pSmad3 Nucleus Nucleus pSmad3->Nucleus Halofuginone Halofuginone Halofuginone->Smad3 Inhibits Phosphorylation Gene_Expression Gene Expression (e.g., Collagen) Nucleus->Gene_Expression Fibrosis Fibrosis Gene_Expression->Fibrosis

Caption: Halofuginone's inhibition of Smad3 phosphorylation disrupts TGF-β signaling.

Experimental Protocols

Generalized Synthetic Workflow

This workflow outlines the use of this compound as a precursor.

Synthetic_Workflow Generalized Synthetic Workflow for this compound Derivatives Start This compound (Starting Material) Reaction Chemical Synthesis (e.g., condensation, cyclization) Start->Reaction Purification Purification (e.g., chromatography, recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product (e.g., Halofuginone) Characterization->Final_Product Bio_Assay Biological Assays Final_Product->Bio_Assay

Caption: From starting material to biological testing of derivatives.

Example Protocol: Cell-Based Assay for Proliferation

This protocol is an example of how to test the biological activity of a compound synthesized from this compound, such as Halofuginone.

Objective: To determine the effect of a this compound derivative on the proliferation of a specific cell line (e.g., cancer cells, fibroblasts).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound derivative (e.g., Halofuginone), dissolved in a suitable solvent (e.g., DMSO)

  • Cell proliferation assay kit (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in cell culture medium.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with solvent only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Proliferation Assay:

    • Follow the manufacturer's instructions for the chosen cell proliferation assay kit. This typically involves adding the assay reagent to each well and incubating for a specific period.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability or proliferation.

    • Plot the percentage of proliferation against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

References

Troubleshooting & Optimization

Optimizing Ridane Hydrobromide concentration for [specific experiment]

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ridane Hydrobromide

This guide provides technical support for researchers, scientists, and drug development professionals working with this compound. It includes frequently asked questions, troubleshooting advice, and detailed protocols to assist in optimizing its concentration for experimental use, particularly in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in this context?

A: this compound is a research compound identified by CAS number 64543-93-7.[1][2] For the experiments outlined in this guide, it is treated as a novel inhibitor of the MEK1/2 signaling pathway, investigated for its potential anti-proliferative effects on cancer cell lines.

Q2: How should I dissolve and store this compound?

A: this compound is soluble in DMSO. For cell culture experiments, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept consistent across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q3: What is the recommended starting concentration range for a cell viability experiment?

A: The optimal concentration of a new compound can vary significantly depending on the cell line and experimental conditions.[3][4] A common approach is to perform an initial broad-range dose-response experiment to determine the approximate range of activity.[3] We recommend a 7-point, 10-fold serial dilution starting from 100 µM down to 100 pM. This will help identify the concentration range where the compound exhibits its biological effects and determine its IC50 (half-maximal inhibitory concentration).

Q4: What are the essential controls for a cell viability assay with this compound?

A: To ensure data integrity, the following controls are critical:

  • Untreated Control: Cells cultured in medium only. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This control is crucial to confirm that the solvent itself is not affecting cell viability.

  • Positive Control: A known inhibitor of the target pathway or a general cytotoxic agent (e.g., Staurosporine) to confirm that the assay system is responsive.

Q5: How long should I incubate the cells with this compound?

A: The incubation time depends on the cell line's doubling time and the compound's mechanism of action. A typical starting point is 48 to 72 hours, which allows for at least two cell divisions to occur, making anti-proliferative effects more apparent.[4] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

Troubleshooting Guide

This section addresses common issues encountered during cell viability assays with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates 1. Inconsistent cell seeding density.2. Pipetting errors during drug dilution or reagent addition.3. "Edge effect" in multi-well plates.4. Contamination (e.g., mycoplasma).1. Ensure a single-cell suspension before seeding. Count cells accurately using a hemocytometer or automated counter.2. Use calibrated pipettes and practice consistent pipetting technique.[5]3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.4. Regularly test cell stocks for mycoplasma contamination.[5]
No Dose-Dependent Effect Observed 1. The concentration range tested is too low or too high.2. The compound is inactive in the chosen cell line.3. Incorrect assay was chosen or the assay endpoint is not optimal.4. The compound has degraded.1. Test a much broader range of concentrations (e.g., from 1 nM to 1 mM).[6]2. Verify the expression of the target (MEK1/2) in your cell line. Consider testing on a different, sensitive cell line.3. Ensure the incubation time is sufficient for the compound to take effect.[7]4. Use a fresh aliquot of the compound from a properly stored stock.
All Cells Are Dead, Even at the Lowest Concentration 1. The starting concentration is too high.2. Calculation error during stock dilution.3. The cell line is extremely sensitive to the compound.1. Shift the entire dilution series to a much lower range (e.g., start at 1 µM or lower).2. Double-check all calculations for preparing the stock and working solutions.[8]3. Reduce the incubation time or use a lower seeding density.
Compound Precipitates in Culture Medium 1. The compound's solubility limit in aqueous media has been exceeded.2. The final DMSO concentration is too low to maintain solubility.1. Do not exceed the compound's known solubility limit. Visually inspect the medium after adding the compound.2. Ensure the DMSO stock concentration is high enough that the final dilution keeps the compound in solution. If precipitation occurs, note the concentration as the highest testable dose.

Experimental Protocol: Cell Viability (MTT Assay)

This protocol describes a method for determining the effect of this compound on the viability of an adherent cancer cell line (e.g., HeLa) using a colorimetric MTT assay.

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (10 mM stock in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. (e.g., from 100 µM to 100 pM).

    • Include vehicle (DMSO) and untreated controls.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or control.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently pipette to ensure complete solubilization and a homogenous purple solution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Visualizations and Data

Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells 1. Seed Cells (5,000 cells/well) incubate_24h 2. Incubate 24h (Allow attachment) seed_cells->incubate_24h add_drug 3. Add Ridane HBr (Serial Dilutions) incubate_24h->add_drug incubate_48h 4. Incubate 48h (Allow drug action) add_drug->incubate_48h add_mtt 5. Add MTT Reagent (Incubate 3-4h) incubate_48h->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read_plate 7. Read Absorbance (570 nm) solubilize->read_plate

Caption: Workflow for a typical cell viability (MTT) assay.

signaling_pathway Hypothetical MEK Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Ridane Ridane HBr Ridane->MEK Inhibition

Caption: Hypothetical signaling pathway for this compound.

troubleshooting_logic start Problem: Inconsistent or Unexpected Results q1 Is there high variability between replicates? start->q1 a1 Check Seeding Density Review Pipetting Technique Avoid Edge Effects q1->a1 Yes q2 Is there no dose-response curve? q1->q2 No a2 Expand Concentration Range Verify Target Expression Check Compound Stability q2->a2 Yes q3 Are all cells dead? q2->q3 No a3 Lower Concentration Range Double-Check Dilution Math Reduce Incubation Time q3->a3 Yes

References

Ridane Hydrobromide not dissolving in [solvent]

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ridane Hydrobromide.

Troubleshooting Guide: this compound Dissolution Issues

This guide addresses common problems encountered when dissolving this compound in various solvents.

IssuePotential CauseRecommended Solution
Compound is not dissolving or is only partially soluble. Inappropriate solvent selection: this compound, as an amine hydrobromide salt, exhibits higher solubility in more polar solvents.- Attempt dissolution in a more polar solvent. Based on recrystallization data, solvents more polar than ethyl acetate, such as dichloromethane, are more effective. - Consider using a mixture of solvents, such as ethanol and water, to fine-tune the polarity for optimal dissolution.[1]
Insufficient solvent volume: The concentration of the desired solution may exceed the solubility limit of the solvent.- Increase the volume of the solvent gradually until the compound fully dissolves. - Refer to any available, even if qualitative, solubility information to estimate the required solvent volume.
Low temperature: Solubility of most compounds, including salts, generally increases with temperature.- Gently warm the solution while stirring. A water bath is a safe and effective method for controlled heating. - Be cautious with volatile solvents and ensure proper ventilation.
Solution is cloudy or a precipitate forms over time. Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable.- If the final application allows, keep the solution gently heated and agitated. - Prepare a fresh solution at a slightly lower concentration.
Salt disproportionation: The hydrobromide salt may convert to the less soluble free base, especially in neutral or basic conditions.- Ensure the solvent system is not basic. If using an aqueous solution, a slightly acidic pH may improve stability. - For long-term storage, consider using a buffered solution if compatible with the experimental design.
Interaction with other components: If dissolving in a complex medium, other solutes may be causing precipitation.- Test the solubility of this compound in the pure solvent first before adding other components. - If the issue persists, investigate potential interactions between this compound and other solutes.
Difficulty dissolving in non-polar organic solvents. Polar nature of the salt: As a hydrobromide salt, this compound has significant ionic character, making it poorly soluble in non-polar solvents.- For reactions requiring a non-polar solvent, consider converting the hydrobromide salt to its free base form. This will, however, alter its solubility profile, making it more soluble in non-polar solvents and less in polar ones.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound expected to be soluble?

Q2: What is the purpose of using the hydrobromide salt form of Ridane?

A2: The hydrobromide salt form is utilized to enhance the stability and solubility of the parent compound, particularly in aqueous or polar organic solvents, which is advantageous for many experimental procedures.

Q3: Are there any recommended techniques to improve the dissolution of this compound?

A3: Yes, several techniques can be employed:

  • Sonication: Using an ultrasonic bath can help break down solid particles and accelerate the dissolution process.

  • Vortexing/Stirring: Continuous agitation ensures that the solvent is constantly interacting with the surface of the solid.

  • Gentle Heating: As mentioned in the troubleshooting guide, carefully warming the solution can significantly increase solubility.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, start by dissolving a precisely weighed amount of this compound in a small volume of a suitable polar solvent (e.g., DMSO, ethanol, or a water/ethanol mixture) in a volumetric flask. Once fully dissolved, which may be aided by gentle warming or sonication, add the solvent to the final desired volume. Store the solution as recommended on the product's technical data sheet, typically protected from light and at a low temperature.

Q5: What is the downstream application of this compound?

A5: this compound serves as a key intermediate in the synthesis of Febrifugine and Halofuginone.[1] Halofuginone is known to be an inhibitor of prolyl-tRNA synthetase, which leads to the activation of the amino acid response (AAR) pathway.[2]

Experimental Protocols & Data

Qualitative Solubility Summary

The following table summarizes the qualitative solubility of this compound based on available information.

SolventPolarityExpected SolubilityNotes
Ethyl AcetateLowSparingly SolubleUsed for recrystallization due to lower solubility, which promotes crystal formation.[1]
DichloromethaneIntermediateSolubleHigher polarity than ethyl acetate, resulting in increased solubility and lower yield during recrystallization.[1]
Ethanol/Water MixturesHighSolubleCan be used to "fine-tune" solubility by adjusting the ratio of ethanol to water.[1]
Dimethyl Sulfoxide (DMSO)HighLikely SolubleAs a highly polar aprotic solvent, DMSO is a good candidate for dissolving polar salts like this compound.
WaterHighLikely SolubleAs a hydrobromide salt, it is expected to have some degree of aqueous solubility.

Visualizations

Experimental Workflow for Dissolution Troubleshooting

G start Start: this compound Powder solvent Select Solvent (e.g., Ethanol, DMSO) start->solvent dissolve Attempt to Dissolve at Room Temperature solvent->dissolve check Fully Dissolved? dissolve->check sonicate_heat Apply Sonication or Gentle Heat check->sonicate_heat No end_success End: Solution Prepared check->end_success Yes check2 Fully Dissolved? sonicate_heat->check2 increase_solvent Increase Solvent Volume check2->increase_solvent No check2->end_success Yes check3 Fully Dissolved? increase_solvent->check3 change_solvent Consider a Different Solvent or Co-solvent check3->change_solvent No check3->end_success Yes end_fail End: Re-evaluate Protocol change_solvent->end_fail

Caption: Troubleshooting workflow for dissolving this compound.

Signaling Pathway of Downstream Target

G cluster_synthesis Synthesis cluster_cellular Cellular Action ridane This compound halo Halofuginone ridane->halo Chemical Synthesis eprs Prolyl-tRNA Synthetase (EPRS) halo->eprs Inhibits pro_trna Prolyl-tRNA eprs->pro_trna Catalyzes aar Amino Acid Response (AAR) Pathway eprs->aar Inhibition Activates protein Protein Synthesis pro_trna->protein downstream Downstream Effects (e.g., Anti-inflammatory) aar->downstream

Caption: Simplified signaling pathway of Halofuginone.

References

Preventing Ridane Hydrobromide precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ridane Hydrobromide in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide, is a piperidine derivative.[1] Its chemical formula is C₉H₁₇NO₂·HBr, with a molecular weight of 252.15 g/mol .[1] As a hydrobromide salt of a piperidine derivative, it is expected to be acidic in solution. Piperidine itself is a weak base with a pKa of approximately 11.2.[2][3]

Q2: Why is my this compound precipitating in the experimental media?

Precipitation of this compound can be attributed to several factors, primarily related to its solubility characteristics. As the hydrobromide salt of a weak base, its solubility is highly dependent on the pH of the solution.[4][5] Precipitation is more likely to occur if the pH of the media is raised, causing the acidic salt to convert to its less soluble free base form. Other contributing factors can include the concentration of the compound, the temperature of the media, and interactions with other media components.

Q3: What is the role of pH in this compound solubility?

The solubility of amine salts like this compound is significantly influenced by pH.[4][5] In acidic to neutral solutions, the compound exists predominantly in its protonated, more soluble, hydrobromide salt form. As the pH increases and becomes more alkaline, the compound can deprotonate to its free base form, which is generally less soluble in aqueous media, leading to precipitation.

Q4: Can components of my cell culture media cause precipitation?

Yes, certain components in standard cell culture media can contribute to the precipitation of this compound. High concentrations of phosphate or bicarbonate buffers can interact with the compound.[6] Additionally, proteins present in serum supplements can bind to small molecules, which may affect their solubility and availability.[7][8][9]

Q5: How does temperature affect the solubility of this compound?

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Problem: Precipitate forms immediately upon adding this compound to the media.
Possible Cause Troubleshooting Step Expected Outcome
High Stock Concentration Prepare a lower concentration stock solution in a suitable solvent (e.g., sterile water or DMSO).The compound dissolves completely in the stock solution.
Media pH is too high Measure the pH of your media after adding the compound. If it has shifted to a more alkaline pH, consider using a buffered media with a slightly lower pH (e.g., pH 7.2-7.4).The compound remains in solution at a slightly more acidic pH.
Incorrect Solvent for Stock Ensure the primary solvent for your stock solution is appropriate. While water is a good starting point for hydrobromide salts, for some derivatives, a small amount of an organic solvent like DMSO might be necessary to aid initial dissolution before dilution in aqueous media.[10]A clear stock solution is obtained, which can then be further diluted.
Problem: Precipitate forms over time after the initial successful dissolution.
Possible Cause Troubleshooting Step Expected Outcome
Temperature Fluctuation Incubate the media with the dissolved compound at a constant and appropriate temperature. Avoid repeated freeze-thaw cycles of the stock solution.The compound remains in solution at a stable temperature.
Interaction with Media Components Prepare the final concentration of this compound in a smaller volume of basal media (without serum or other supplements) first. If no precipitate forms, add the supplements incrementally. This can help identify the problematic component.Identification of the specific media component causing precipitation, allowing for potential substitution or adjustment.
pH Shift Over Time Monitor the pH of the media during the experiment. CO₂ levels in the incubator can affect the pH of bicarbonate-buffered media. Ensure your incubator's CO₂ sensor is calibrated.A stable pH environment prevents delayed precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add a small volume of sterile, deionized water or DMSO to the powder. Start with a small volume and vortex gently to dissolve. If using DMSO, aim for a high concentration stock to minimize the final DMSO concentration in your experiment (typically <0.1%).

  • Complete Dissolution: If the compound does not fully dissolve, gentle warming in a water bath (e.g., 37°C) may be attempted. Always check for any signs of degradation after warming.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Optimal Solubility in Experimental Media

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your experimental media.

  • pH Measurement: Measure and record the pH of each dilution.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation immediately after preparation and after a relevant incubation period (e.g., 24 hours) under your experimental conditions (temperature, CO₂).

  • Microscopic Examination: For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to check for micro-precipitates.

  • Select Highest Soluble Concentration: The highest concentration that remains clear of any precipitate is your working optimal concentration for that specific media and set of conditions.

Visualizations

Precipitation_Troubleshooting_Workflow start Precipitation Observed check_stock Check Stock Solution (Concentration, Solvent) start->check_stock check_media_prep Review Media Preparation (pH, Order of Addition) start->check_media_prep stock_issue Stock Solution Issue check_stock->stock_issue media_issue Media Preparation Issue check_media_prep->media_issue adjust_stock Adjust Stock: - Lower Concentration - Change Solvent stock_issue->adjust_stock Yes analyze_components Analyze Media Components (Buffers, Serum) stock_issue->analyze_components No adjust_media_prep Adjust Media Prep: - Pre-warm media - Add compound to basal media first media_issue->adjust_media_prep Yes media_issue->analyze_components No retest1 Retest Solubility adjust_stock->retest1 retest2 Retest Solubility adjust_media_prep->retest2 retest1->analyze_components Failure success Problem Resolved retest1->success Success retest2->analyze_components Failure retest2->success Success component_issue Component Interaction Issue analyze_components->component_issue modify_media Modify Media: - Use alternative buffer - Reduce serum concentration component_issue->modify_media Yes component_issue->success No, consult literature for alternatives final_test Final Solubility Test modify_media->final_test final_test->success Success

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway_Hypothesis cluster_solution In Solution (Soluble) cluster_precipitate Precipitate (Insoluble) R_HBr Ridane-H⁺Br⁻ (Protonated Salt) R_base Ridane (Free Base) R_HBr->R_base + OH⁻ (Higher pH) R_base->R_HBr + H⁺ (Lower pH) precipitate Precipitated Ridane R_base->precipitate Exceeds Solubility Limit H_ion H⁺ precipitate->R_base Lower Concentration or Add Solubilizer

Caption: pH-dependent equilibrium of this compound.

References

Common issues with Ridane Hydrobromide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments with Ridane Hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is a research chemical, specifically a piperidine derivative. It is primarily used as a synthetic intermediate in the preparation of compounds like Febrifugine and its derivative, Halofuginone. Researchers utilize it to investigate novel therapeutic agents, particularly in the areas of autoimmune diseases, cancer, and fibrotic disorders.

Q2: What are the basic physical and chemical properties of this compound?

While specific experimental data for this compound is not extensively published, based on its structure as a hydrobromide salt of a piperidine derivative, some general properties can be inferred.

PropertyInferred Value/Characteristic
Appearance Likely a crystalline solid.
Solubility Expected to have good solubility in polar protic solvents like water and alcohols due to its salt form. Solubility in non-polar organic solvents is likely limited.
Stability As a hydrobromide salt, it is expected to be more stable than its free base form. However, it may be susceptible to degradation under strongly basic conditions or upon prolonged exposure to high humidity.
Hygroscopicity Amine hydrohalide salts can be hygroscopic, meaning they can absorb moisture from the air.[1]

Q3: What are the potential safety considerations when handling this compound?

As with any research chemical, proper safety protocols should be followed. This includes:

  • Handling the compound in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and direct contact with skin and eyes.

  • Consulting the Safety Data Sheet (SDS) for specific handling and emergency procedures.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • A suspension or precipitate is observed.

Possible Causes:

  • Incorrect Solvent Choice: this compound, as a salt, is likely more soluble in polar solvents.

  • Insufficient Solvent Volume: The concentration may be too high for the chosen solvent.

  • Low Temperature: Solubility often decreases at lower temperatures.

Solutions:

  • Solvent Selection:

    • Prioritize polar protic solvents such as sterile water, ethanol, or methanol.

    • For cell culture experiments, consider dissolving in a small amount of DMSO first, followed by dilution in the culture medium. Be mindful of the final DMSO concentration's effect on your cells.

  • Increase Solvent Volume: Gradually add more solvent while stirring to see if the compound dissolves.

  • Gentle Heating and Sonication: Gently warm the solution and use a sonicator to aid dissolution. Avoid excessive heat which could lead to degradation.

Issue 2: Compound Instability or Degradation

Symptoms:

  • Unexpected experimental results.

  • Changes in the physical appearance of the compound (e.g., color change).

  • Presence of degradation peaks in analytical tests (e.g., HPLC, LC-MS).

Possible Causes:

  • pH of the Solution: The stability of amine salts can be affected by pH. Strongly basic conditions may convert the salt to the less stable free base.

  • Hygroscopicity: Absorption of water can lead to hydrolysis or other forms of degradation over time.[1]

  • Exposure to Light or Air: Some organic compounds are sensitive to light and oxidation.

Solutions:

  • pH Control: Maintain a neutral to slightly acidic pH for your solutions.

  • Proper Storage and Handling:

    • Store this compound in a tightly sealed container in a cool, dry place, protected from light.

    • For hygroscopic compounds, it is recommended to store them in a desiccator.[2]

    • When weighing and preparing solutions, minimize the compound's exposure to ambient air.[2]

  • Freshly Prepared Solutions: Prepare solutions fresh for each experiment to minimize the risk of degradation.

Issue 3: Inconsistent or Unexpected Biological Activity

Symptoms:

  • High variability between experimental replicates.

  • Lack of expected biological effect based on downstream applications (e.g., effects related to Halofuginone).

Possible Causes:

  • Impurity of the Compound: The purity of the synthetic intermediate can affect the outcome of subsequent reactions or biological assays.

  • Incorrect Dosage/Concentration: Calculation errors or issues with dissolution can lead to incorrect concentrations.

  • Cell Line or Model System Variability: The biological response can vary significantly between different cell lines or animal models.

Solutions:

  • Purity Verification: If possible, verify the purity of your this compound batch using appropriate analytical methods.

  • Accurate Dosing: Double-check all calculations for concentration and ensure the compound is fully dissolved before use.

  • Positive and Negative Controls: Always include appropriate controls in your experiments to validate your results.

  • Literature Review: Since this compound is an intermediate for Halofuginone, reviewing the literature on Halofuginone's mechanism of action can provide insights into expected biological outcomes. Halofuginone is known to be an inhibitor of prolyl-tRNA synthetase, which activates the amino acid starvation response (AAR).

Experimental Protocols & Signaling Pathways

As this compound is a synthetic intermediate, detailed experimental protocols for its direct biological application are scarce. However, understanding the context of its end-product, Halofuginone, is crucial for researchers.

Contextual Signaling Pathways of the Downstream Product, Halofuginone

Researchers using this compound are often investigating biological processes related to Halofuginone. The following pathways are central to Halofuginone's mechanism of action.

1. Amino Acid Starvation Response (AAR) Pathway

Halofuginone inhibits prolyl-tRNA synthetase, leading to an accumulation of uncharged prolyl-tRNA. This mimics a state of proline starvation and activates the AAR pathway.

AAR_Pathway Ridane This compound (Intermediate) Halofuginone Halofuginone Ridane->Halofuginone Synthesis ProlyltRNA Prolyl-tRNA Synthetase Halofuginone->ProlyltRNA Inhibits Uncharged_tRNA Uncharged Prolyl-tRNA (Accumulates) GCN2 GCN2 Kinase (Activated) Uncharged_tRNA->GCN2 Activates eIF2a eIF2α (Phosphorylated) GCN2->eIF2a Phosphorylates Translation Global Protein Translation (Inhibited) eIF2a->Translation Inhibits ATF4 ATF4 (Translationally Upregulated) eIF2a->ATF4 Upregulates AAR_Genes Amino Acid Starvation Response Genes ATF4->AAR_Genes Induces Transcription

Amino Acid Starvation Response Pathway initiated by Halofuginone.

2. TGF-β Signaling Pathway

Halofuginone has been shown to inhibit the TGF-β signaling pathway, which is implicated in fibrosis and cancer progression.

TGFB_Pathway TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Binds SMAD23 SMAD2/3 (Phosphorylation) Receptor->SMAD23 Activates Halofuginone Halofuginone Halofuginone->SMAD23 Inhibits SMAD_Complex SMAD2/3/4 Complex SMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription (e.g., Collagen) SMAD_Complex->Gene_Transcription Initiates

Inhibition of TGF-β Signaling by Halofuginone.
General Experimental Workflow for a Synthetic Intermediate

The following diagram outlines a general workflow for utilizing a synthetic intermediate like this compound.

Experimental_Workflow Procurement Procure Ridane Hydrobromide QC Quality Control (Purity Check) Procurement->QC Storage Proper Storage (Cool, Dry, Dark) QC->Storage Synthesis Synthesis of Downstream Compound (e.g., Halofuginone) Storage->Synthesis Purification Purification of Product Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Bio_Assay Biological Assays Characterization->Bio_Assay Data_Analysis Data Analysis Bio_Assay->Data_Analysis

General workflow for using a synthetic intermediate.

References

How to improve Ridane Hydrobromide efficacy in-vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in-vitro efficacy of Ridane Hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is primarily utilized as an intermediate in the synthesis of Febrifugine and Halofuginone.[1] These compounds are recognized as inhibitors of prolyl-tRNA synthetase. While the precise mechanism of this compound itself is not fully elucidated, it is suggested to modulate cell signaling pathways that influence cell survival and proliferation.[1]

Q2: How can I improve the solubility of this compound in my in-vitro experiments?

A2: The hydrobromide salt form of Ridane enhances its solubility and stability compared to its free base.[1] However, if you encounter solubility issues, consider the following troubleshooting steps:

  • Solvent Selection: While aqueous buffers are preferred, pre-dissolving this compound in a small amount of a biocompatible organic solvent like DMSO before further dilution in your aqueous experimental medium can be effective.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Assess the pKa of this compound and adjust the pH of your buffer accordingly to favor the more soluble ionized form.

  • Use of Solubilizing Agents: For poorly soluble compounds, non-toxic concentrations of solubilizing agents such as cyclodextrins or polysorbates (e.g., Tween® 80) can be cautiously tested. It is crucial to include vehicle controls to account for any effects of the solubilizing agent itself.

Q3: What is the recommended storage and stability of this compound solutions?

A3: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution can prevent multiple freeze-thaw cycles which may degrade the compound. The stability in aqueous media at 37°C for the duration of a typical cell-based assay should be experimentally determined. A stability-indicating assay, such as HPLC, can be used to quantify the amount of this compound remaining over time.

Troubleshooting Guides

Issue 1: Low or No Observed Efficacy In-Vitro

If you are observing lower than expected or no efficacy of this compound in your in-vitro assays, consult the following guide.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity:

    • Verify the Certificate of Analysis (CoA) for the batch of this compound being used.

    • If possible, independently confirm the identity and purity using analytical methods like LC-MS or NMR.

  • Address Solubility and Stability:

    • Ensure the compound is fully dissolved in your assay medium. Visual inspection for precipitates is a first step, but concentration measurement of the working solution is more definitive.

    • Evaluate the stability of this compound under your specific assay conditions (temperature, pH, media components) as described in the FAQs.

  • Optimize Assay Conditions:

    • Cell Type: The efficacy of a compound can be highly cell-line dependent. Ensure the chosen cell line is appropriate for the expected mechanism of action.

    • Cell Density: An inappropriate cell density can mask the effects of a compound. Titrate the cell seeding density to ensure they are in a logarithmic growth phase during the experiment.

    • Incubation Time: The observed effect may be time-dependent. Perform a time-course experiment to identify the optimal incubation period.

    • Dose Range: The effective concentration may be outside your tested range. Broaden the dose-response curve to include both higher and lower concentrations.

Issue 2: High Variability in Experimental Replicates

High variability between replicates can obscure real biological effects. The following steps can help identify and mitigate sources of variability.

Troubleshooting Steps:

  • Review Pipetting Technique:

    • Ensure all pipettes are properly calibrated.

    • Use consistent pipetting techniques (e.g., reverse pipetting for viscous solutions, consistent speed and depth).

  • Check for Uniform Cell Seeding:

    • Ensure a single-cell suspension before seeding to avoid clumps.

    • Mix the cell suspension between seeding replicate plates to maintain a uniform cell density.

  • Assess for Edge Effects:

    • In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell growth.

    • To mitigate this, avoid using the outermost wells or fill them with sterile buffer or media.

  • Standardize Assay Timing:

    • Be consistent with the timing of reagent additions and plate readings, especially for kinetic assays.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Observations
Water5Forms a clear solution
PBS (pH 7.4)10Forms a clear solution
DMSO>50Readily soluble
Ethanol25Soluble with warming

Table 2: Example Dose-Response Data for this compound in a Cell Viability Assay

Concentration (µM)% Inhibition (Mean ± SD)
0.15.2 ± 2.1
115.8 ± 3.5
1048.9 ± 5.2
5085.1 ± 4.1
10092.3 ± 3.8

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in the appropriate cell culture medium.

  • Cell Treatment: Remove the overnight culture medium and add the 2X this compound solutions to the corresponding wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for evaluating the passive permeability of this compound.

  • Reagent Preparation:

    • Prepare the PAMPA lipid mixture (e.g., 2% w/v lecithin in dodecane).

    • Prepare the acceptor buffer (e.g., PBS with a small percentage of DMSO to match the donor well).

    • Prepare the donor solution of this compound at a known concentration in buffer.

  • Plate Preparation:

    • Coat the filter of the donor plate with the PAMPA lipid mixture.

    • Add the acceptor buffer to the acceptor plate.

  • Assay Assembly:

    • Add the donor solution of this compound to the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the assembled plate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Sample Analysis:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium))

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • Ca(t) = Concentration in the acceptor well at time t

    • Cequilibrium = Equilibrium concentration

Visualizations

signaling_pathway This compound This compound Prolyl-tRNA Synthetase Prolyl-tRNA Synthetase This compound->Prolyl-tRNA Synthetase Inhibition Protein Translation Protein Translation Prolyl-tRNA Synthetase->Protein Translation Required for Cell Proliferation & Survival Cell Proliferation & Survival Protein Translation->Cell Proliferation & Survival Essential for

Caption: Hypothetical signaling pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Serial Dilution Serial Dilution Prepare Stock Solution->Serial Dilution Cell Culture & Seeding Cell Culture & Seeding Cell Treatment Cell Treatment Cell Culture & Seeding->Cell Treatment Serial Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Experimental workflow for in-vitro efficacy testing.

troubleshooting_guide Low Efficacy Low Efficacy Check Solubility Check Solubility Low Efficacy->Check Solubility Precipitate? Precipitate? Check Solubility->Precipitate? Optimize Solvent Optimize Solvent Precipitate?->Optimize Solvent Yes Check Stability Check Stability Precipitate?->Check Stability No Degradation? Degradation? Check Stability->Degradation? Modify Buffer/Time Modify Buffer/Time Degradation?->Modify Buffer/Time Yes Optimize Assay Optimize Assay Degradation?->Optimize Assay No

Caption: Troubleshooting decision tree for low efficacy.

References

Ridane Hydrobromide off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ridane Hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of this compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive kinase inhibitor with high affinity for its primary target, Kinase X. By blocking the ATP-binding pocket of Kinase X, this compound inhibits its catalytic activity, thereby modulating downstream signaling pathways crucial for cell proliferation and survival.

Q2: What are off-target effects and why are they a concern?

Off-target effects are unintended interactions of a drug or compound with proteins other than its primary target.[1][2] These interactions can lead to unexpected biological responses, confounding experimental results and potentially causing adverse effects in a clinical setting.[3] For kinase inhibitors like this compound, off-target binding to other kinases is a common concern due to the structural conservation of the ATP-binding site across the kinome.[4][5]

Q3: How can I determine if this compound is exhibiting off-target effects in my experiments?

Several signs may indicate off-target effects, including:

  • Unexpected Phenotypes: Cellular responses that are inconsistent with the known function of the primary target (Kinase X).

  • Discrepancies with Genetic Validation: Differences in experimental outcomes when comparing pharmacological inhibition with this compound to genetic knockdown/knockout of Kinase X.

  • Activation of Parallel Pathways: Unintended activation or inhibition of signaling pathways that are not downstream of Kinase X.[2][6]

Q4: What are the initial steps to control for potential off-target effects?

The initial steps to control for off-target effects include:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.

  • Use of a Structurally Unrelated Inhibitor: Corroborate findings with a different inhibitor that targets Kinase X but has a distinct chemical scaffold.

  • Genetic Rescue Experiments: In a Kinase X knockout/knockdown background, the cellular phenotype should be resistant to this compound if the effects are on-target.

Troubleshooting Guides

Issue 1: Inconsistent results between this compound treatment and Kinase X siRNA/CRISPR.

This is a classic indicator of potential off-target effects. The following workflow can help dissect the discrepancies.

Experimental Workflow for Target Validation

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Interpretation cluster_3 Conclusion A Phenotype A observed with this compound C Confirm Kinase X Inhibition: Western blot for p-substrate A->C B Phenotype B (or no phenotype) observed with Kinase X KO/KD B->C D Titrate this compound: Determine lowest effective dose C->D E Use Structurally Unrelated Kinase X Inhibitor D->E F Rescue Experiment: Express drug-resistant Kinase X mutant E->F G Phenotype A persists with unrelated inhibitor? E->G H Phenotype A rescued by drug-resistant mutant? F->H G->H Yes J Off-Target Effect G->J No I On-Target Effect H->I Yes H->J No

Caption: A logical workflow to distinguish on-target from off-target effects.

Issue 2: How to identify the specific off-targets of this compound.

Identifying the specific proteins that this compound binds to requires specialized proteomic techniques.

Methods for Off-Target Identification

MethodPrincipleAdvantagesDisadvantages
Kinase Profiling Panels In vitro assays testing the ability of this compound to inhibit a large panel of purified kinases.[4]Quantitative (IC50 values); broad coverage of the kinome.Does not account for cellular context (e.g., ATP concentration, protein complexes).[4]
Chemical Proteomics Uses a modified, immobilized version of this compound to "pull down" binding partners from cell lysates for identification by mass spectrometry.[3]Unbiased identification of binding proteins in a cellular context.Chemical modification of the drug may alter its binding properties.[3]
Cellular Thermal Shift Assay (CETSA) Based on the principle that drug binding stabilizes the target protein against heat-induced denaturation.Identifies target engagement in intact cells without modifying the compound.Can be technically challenging and may not detect all binding events.
Activity-Based Protein Profiling (ABPP) Utilizes reactive probes to covalently label the active sites of enzymes, which can be competed off by this compound.[3][7]Provides information on the functional state of the proteome.Limited to enzymes with reactive catalytic residues.[3]

Experimental Protocol: Kinase Profiling

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to cover a wide range of concentrations (e.g., 1 nM to 10 µM).

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinases from the screening panel.

  • Compound Addition: Add the diluted this compound to the wells containing the kinases. Include a DMSO-only control.

  • ATP Addition: Initiate the kinase reaction by adding a radiolabeled (e.g., ³³P-ATP) or fluorescent ATP analog and a suitable substrate.

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 value for any kinases that show significant inhibition.

Signaling Pathway Considerations

Even if this compound is highly selective for Kinase X, it's important to consider the broader signaling network. Inhibition of Kinase X could lead to feedback loops or crosstalk that activate other pathways, which could be misinterpreted as direct off-target effects.

G cluster_0 On-Target Pathway cluster_1 Off-Target Interaction cluster_2 Indirect Pathway Modulation A Upstream Signal KX Kinase X A->KX S1 Substrate 1 KX->S1 P1 Pathway 1 (Cell Proliferation) S1->P1 KZ Kinase Z P1->KZ Feedback Loop KY Kinase Y S2 Substrate 2 KY->S2 P2 Pathway 2 (e.g., Apoptosis) S2->P2 P3 Pathway 3 KZ->P3 R Ridane Hydrobromide R->KX Direct Inhibition (On-Target) R->KY Direct Inhibition (Off-Target)

References

Technical Support Center: Modifying Ridane Hydrobromide Protocol for Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the biological activity and established protocols for Ridane Hydrobromide is not currently available in published scientific literature. The following content is a generalized framework based on common practices for introducing a novel chemical compound to cell culture experiments. It is intended to serve as a foundational guide for researchers to develop their own protocols. Extreme caution is advised, and thorough validation is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A: The precise mechanism of action for this compound in biological systems has not been elucidated in publicly available research. Preliminary characterization would be required to determine its cellular targets and downstream effects.

Q2: Where can I find established protocols for using this compound with specific cell lines?

A: Currently, there are no published, peer-reviewed protocols for the use of this compound in any specific cell line. Researchers will need to empirically determine optimal conditions through a series of validation experiments.

Q3: What is a recommended starting concentration for this compound in a new cell line?

A: Without any prior data, a broad dose-response experiment is recommended. A starting point could be a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the cytotoxic or effective concentration range.

Q4: How should I prepare a stock solution of this compound?

A: The solubility of this compound in common laboratory solvents (e.g., DMSO, ethanol, PBS) should be determined. Based on its chemical structure, a polar organic solvent like DMSO is a likely candidate for creating a high-concentration stock solution (e.g., 10 mM). The stock solution should be stored at -20°C or -80°C and protected from light.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
No observable effect on cells at any concentration. 1. Compound is inactive in the tested cell line. 2. Insufficient incubation time. 3. Degradation of the compound. 4. Low cellular uptake.1. Test in a different cell line with a potentially more susceptible background. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Verify the integrity of the compound stock. Prepare fresh solutions. 4. Investigate cellular permeability.
High levels of cell death even at the lowest concentrations. 1. Compound is highly cytotoxic. 2. Solvent toxicity. 3. Error in stock solution concentration calculation.1. Perform a dose-response experiment with a much lower concentration range (e.g., picomolar to nanomolar). 2. Run a solvent control to ensure the vehicle is not causing cell death. 3. Double-check all calculations and re-prepare the stock solution.
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Degradation of the compound in media over time. 4. Cell line passage number variability.1. Ensure precise and consistent cell counting and seeding. 2. Standardize all incubation periods. 3. Consider refreshing the media with the compound at set intervals for long-term experiments. 4. Use cells within a consistent and low passage number range.
Precipitate forms when adding the compound to the cell culture media. 1. Poor solubility of the compound in aqueous media. 2. Final concentration of the solvent is too high.1. Lower the final concentration of the compound. 2. Ensure the final solvent concentration is non-toxic and compatible with the media (typically <0.5% for DMSO). 3. Pre-warm the media before adding the compound.

Experimental Protocols

Protocol 1: Determining the IC50 (Half-maximal Inhibitory Concentration) of this compound

This protocol outlines a general method to determine the concentration of this compound that inhibits a biological process (e.g., cell proliferation) by 50%.

  • Cell Seeding:

    • Culture the desired cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Count the cells and adjust the density to a predetermined optimal seeding number (e.g., 5,000-10,000 cells/well) in a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

    • Add the diluted compound to the corresponding wells of the 96-well plate. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Cell Viability Assay:

    • Perform a cell viability assay, such as MTT, MTS, or a resazurin-based assay, according to the manufacturer's instructions.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control.

    • Plot the cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations

As the signaling pathway for this compound is unknown, a generalized experimental workflow for testing a novel compound is provided below.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis stock Prepare Ridane Hydrobromide Stock dose_response Dose-Response Assay (e.g., MTT) stock->dose_response cells Culture and Seed Cell Lines cells->dose_response ic50 Calculate IC50 dose_response->ic50 time_course Time-Course Assay mechanism Mechanism of Action Studies (Future) time_course->mechanism pathway Identify Affected Signaling Pathways mechanism->pathway ic50->time_course

Caption: A generalized workflow for the initial characterization of a novel compound like this compound in a cell-based assay.

A logical relationship diagram for troubleshooting common issues is presented below.

G start Experiment Start issue Inconsistent Results? start->issue check_cells Check Cell Passage & Density issue->check_cells Yes check_compound Check Compound Stability & Prep issue->check_compound Yes end Consistent Results issue->end No standardize Standardize Protocol check_cells->standardize check_compound->standardize standardize->start

Caption: A logical diagram for troubleshooting inconsistent experimental results when working with a new compound.

Technical Support Center: Managing Autofluorescence in Imaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential autofluorescence issues encountered during imaging experiments, particularly when working with compounds like Ridane Hydrobromide.

Frequently Asked Questions (FAQs)

Q1: Is this compound fluorescent and does it cause autofluorescence?

There is currently no scientific literature to suggest that this compound itself is a significant source of fluorescence or autofluorescence in typical bio-imaging applications. Its primary role is as a chemical intermediate in the synthesis of other molecules, such as Halofuginone.

However, it is possible that impurities from the synthesis process, degradation products, or the biological sample itself could be the source of observed autofluorescence. Quinoline derivatives, which are structurally related to compounds that can be synthesized from this compound, are known to be fluorescent under certain conditions.

Q2: What are the common causes of autofluorescence in biological samples?

Autofluorescence in biological samples can originate from several endogenous molecules and experimental conditions:

  • Endogenous Fluorophores: Molecules like NADH, FAD, collagen, elastin, and lipofuscin are naturally present in tissues and can emit their own fluorescence.

  • Fixation: Aldehyde fixatives such as formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.

  • Cell Culture Media: Components like phenol red and riboflavin in cell culture media can be fluorescent.

  • Extracellular Matrix: Proteins like collagen and elastin in the extracellular matrix are common sources of autofluorescence.

Q3: How can I determine the source of the autofluorescence in my sample?

To identify the source of autofluorescence, it is recommended to image an unstained control sample that has been processed in the same way as your experimental samples (including fixation and any other treatments). This will allow you to visualize the baseline autofluorescence of your sample.

Troubleshooting Guides

Issue 1: High background fluorescence in the green and yellow channels.

High background fluorescence, especially in the green and yellow channels, is a common issue often attributed to endogenous fluorophores like flavins and lipofuscin, as well as aldehyde fixation.

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution start High Background Fluorescence Observed step1 Image Unstained Control start->step1 step2 Implement a Quenching Protocol step1->step2 If autofluorescence is confirmed step3 Consider Spectral Unmixing step2->step3 If quenching is insufficient or alters signal end Reduced Background and Improved Signal-to-Noise step2->end If successful step4 Optimize Imaging Parameters step3->step4 As a complementary approach step3->end If successful step4->end If successful

Caption: A stepwise workflow for diagnosing and mitigating high background fluorescence.

  • Chemical Quenching: Treat samples with a chemical quenching agent to reduce autofluorescence.

  • Photobleaching: Intentionally expose the sample to excitation light to diminish the autofluorescence signal before acquiring the final image.

  • Spectral Unmixing: Use imaging software to computationally separate the autofluorescence signal from the specific fluorescent signal of your probe.

Issue 2: Autofluorescence interferes with the signal from my fluorescent probe.

When the emission spectrum of the autofluorescence overlaps with that of your fluorescent probe, it can be difficult to distinguish the true signal from the background noise.

This compound is a precursor to Halofuginone, an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Understanding this pathway can be crucial when designing experiments with such compounds.

TGF_beta_pathway TGFb TGF-β Ligand Receptor TGF-β Receptor II/I TGFb->Receptor SMAD23 p-SMAD2/3 Receptor->SMAD23 phosphorylates Halofuginone Halofuginone (derived from Ridane HBr) Halofuginone->Receptor inhibits Complex SMAD2/3/4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene regulates

Caption: Inhibition of the TGF-β signaling pathway by a Halofuginone-like compound.

  • Use Far-Red or Near-Infrared Probes: Autofluorescence is typically weaker at longer wavelengths. Shifting to probes that excite and emit in the far-red or near-infrared spectrum can help to avoid this interference.

  • Spectral Imaging and Linear Unmixing: Acquire images across a range of wavelengths and use linear unmixing algorithms to computationally remove the contribution of autofluorescence.

Experimental Protocols

Protocol 1: Chemical Quenching with Sodium Borohydride

This protocol describes a method for reducing aldehyde-induced autofluorescence.

Materials:

  • Phosphate-buffered saline (PBS)

  • Sodium borohydride (NaBH₄)

Procedure:

  • After fixation and washing, prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.

  • Incubate the samples in the sodium borohydride solution for 15 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each.

  • Proceed with your standard immunofluorescence or imaging protocol.

Protocol 2: Photobleaching for Autofluorescence Reduction

This protocol uses light to reduce autofluorescence before imaging.

Materials:

  • Fluorescence microscope with appropriate filters for your fluorophore of interest.

Procedure:

  • Place your sample on the microscope stage.

  • Expose the sample to continuous excitation light using the filter set for your fluorescent probe for a period of 1 to 5 minutes. The optimal time will need to be determined empirically.

  • After photobleaching, proceed with image acquisition using your normal imaging parameters.

Data on Autofluorescence Reduction Techniques

The effectiveness of different autofluorescence reduction techniques can vary depending on the sample type and the source of the autofluorescence. The following table summarizes a qualitative comparison of common methods.

TechniquePrincipleProsCons
Chemical Quenching (e.g., NaBH₄) Chemical reduction of fluorescent compounds.Simple to implement.Can potentially damage epitopes; effectiveness varies.
Photobleaching Destruction of fluorophores by light exposure.No additional reagents needed.Can also photobleach the target fluorophore; time-consuming.
Spectral Unmixing Computational separation of emission spectra.Highly effective for overlapping spectra.Requires specialized imaging systems and software.
Use of Far-Red Probes Shifting to a spectral region with less autofluorescence.Avoids the issue rather than treating it.May require different lasers and detectors.

Validation & Comparative

A Comparative Analysis of Sertraline and Fluoxetine for the Treatment of Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological treatments for major depressive disorder (MDD), selective serotonin reuptake inhibitors (SSRIs) are frequently considered a first-line therapeutic option.[1][2] Among the most widely prescribed in this class are sertraline (Zoloft) and fluoxetine (Prozac).[3][4] While both drugs share a primary mechanism of action, they exhibit distinct pharmacokinetic and pharmacodynamic profiles that can influence clinical efficacy and patient tolerability. This guide provides a comparative overview of sertraline and fluoxetine, supported by experimental data, to assist researchers and clinicians in making informed therapeutic decisions.

Mechanism of Action

Both sertraline and fluoxetine exert their primary therapeutic effect by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuron.[5][6] This action blocks the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft and enhanced postsynaptic neuronal signaling.[5][6]

However, the two compounds differ in their affinity for other neurotransmitter receptors. Fluoxetine also functions as a 5-HT2C antagonist, which can lead to an increase in the release of norepinephrine and dopamine.[7][8] This may contribute to its activating effects, which can be beneficial for patients with symptoms of low energy and fatigue.[7] Sertraline, in addition to its potent and selective inhibition of serotonin reuptake, also exhibits weak effects on norepinephrine and dopamine reuptake.[6][9]

Comparative Efficacy and Clinical Applications

Clinical trials have demonstrated that both sertraline and fluoxetine are effective in the treatment of major depressive disorder.[3][10] Some studies suggest that sertraline may have a slight advantage in the acute phase of treatment for depression (the first four weeks) when compared to fluoxetine.[3] Additionally, sertraline has shown to be effective in treating melancholic depression.[3]

Both medications are also approved for a range of other conditions. Sertraline is approved for obsessive-compulsive disorder (OCD), panic disorder, post-traumatic stress disorder (PTSD), social anxiety disorder, and premenstrual dysphoric disorder (PMDD).[3][4] Fluoxetine is approved for OCD, panic disorder, bulimia nervosa, and PMDD.[4][11]

Quantitative Data Summary

The following table summarizes key pharmacokinetic and pharmacodynamic parameters for sertraline and fluoxetine.

ParameterSertralineFluoxetine
Elimination Half-Life Approximately 26 hours[3][6]1-4 days[12][13]
Active Metabolite DesmethylsertralineNorfluoxetine
Half-Life of Active Metabolite 62-104 hours[3]7-15 days[12][13]
Protein Binding 98.5%[3]~94%
Time to Steady State ~7 days2-4 weeks[14]
CYP450 Inhibition Weak inhibitor of CYP2D6[7]Potent inhibitor of CYP2D6[7][12]

Experimental Protocols

Objective: To determine the binding affinity (Ki) of sertraline and fluoxetine for the serotonin transporter (SERT).

Methodology:

  • Membrane Preparation: Human platelet membranes or membranes from cells recombinantly expressing human SERT are prepared and stored at -80°C.

  • Radioligand: [³H]-Citalopram or another suitable radioligand with high affinity for SERT is used.

  • Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drugs (sertraline or fluoxetine).

  • Incubation: The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Objective: To assess the antidepressant-like effects of sertraline and fluoxetine in a rodent model of behavioral despair.[15][16]

Methodology:

  • Animals: Male mice or rats are used.[17]

  • Apparatus: A cylindrical tank filled with water (23-25°C) from which the animal cannot escape.[17][18]

  • Procedure: Animals are placed in the water tank for a 6-minute session.[17][18] The duration of immobility (floating with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.[17][18]

  • Drug Administration: Sertraline, fluoxetine, or a vehicle control is administered to the animals at a specified time before the test.

  • Data Analysis: The duration of immobility is compared between the drug-treated groups and the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect.[19]

Signaling Pathways and Experimental Workflows

SSRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_synthesis 5-HT Synthesis 5HT_vesicle 5-HT Vesicle 5HT_synthesis->5HT_vesicle 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release SERT SERT SSRI Sertraline or Fluoxetine SSRI->SERT Inhibits 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Signal_transduction Signal Transduction 5HT_receptor->Signal_transduction Neuronal_response Neuronal Response Signal_transduction->Neuronal_response

Caption: Simplified signaling pathway of SSRIs.

Forced_Swim_Test_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis Drug_Admin Drug Administration (Sertraline, Fluoxetine, or Vehicle) Acclimation Acclimation Period Drug_Admin->Acclimation Place_in_Water Place Mouse in Water Tank Acclimation->Place_in_Water Record_Behavior Record Behavior (6 min) Place_in_Water->Record_Behavior Measure_Immobility Measure Immobility Time (last 4 min) Record_Behavior->Measure_Immobility Statistical_Analysis Statistical Comparison Measure_Immobility->Statistical_Analysis Conclusion Conclusion on Antidepressant Effect Statistical_Analysis->Conclusion

Caption: Workflow of the Forced Swim Test.

Adverse Effects and Tolerability

The side effect profiles of sertraline and fluoxetine are largely similar, with common adverse events including nausea, insomnia, and sexual dysfunction.[4][20] However, some differences have been noted. Sertraline may be associated with a higher incidence of diarrhea, while fluoxetine may be more likely to cause headaches and nervousness.[7] Due to its longer half-life, fluoxetine has a lower risk of causing a discontinuation syndrome upon cessation of therapy.[11]

Conclusion

Both sertraline and fluoxetine are effective treatments for major depressive disorder and other psychiatric conditions. The choice between these two medications should be guided by a careful consideration of the patient's specific symptoms, potential for drug-drug interactions, and individual tolerability. Sertraline's pharmacokinetic profile may be advantageous in achieving a steady state more quickly, while fluoxetine's long half-life can be beneficial for patients who may have difficulty with medication adherence. Further research is needed to fully elucidate the clinical implications of their differing secondary pharmacological actions.

References

Validating Ridane Hydrobromide's Efficacy: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological effects of Ridane Hydrobromide, a known anti-coccidial agent, through secondary assays. Due to the limited publicly available data on this compound's specific performance in various assays, this document focuses on established methodologies and provides a comparative analysis with a well-characterized alternative, Halofuginone. The provided experimental protocols and data presentation formats are intended to guide researchers in designing and interpreting validation studies for this compound.

Primary Effect and Alternatives

This compound is identified as an anti-coccidial agent, primarily for veterinary use. Its mechanism of action is suggested to involve the disruption of metabolic pathways in parasites. A key alternative for comparison is Halofuginone , another widely used coccidiostat.

Comparative Data Presentation

To facilitate a clear comparison of efficacy, quantitative data from various assays should be summarized in structured tables. Below are template tables with example data for Halofuginone, which can be populated with experimental results for this compound.

Table 1: In Vitro Anti-coccidial Activity

CompoundAssay TypeEimeria SpeciesIC50 / MICSource
This compound Sporozoite InvasionE. tenellaData not available-
Oocyst SporulationE. maximaData not available-
Halofuginone Sporozoite InvasionE. tenella~1 ng/mL[1][2]
Oocyst SporulationE. tenellaEffective at 0.5-1 ppm[2]
Diclazuril (Control) Oocyst SporulationEimeria spp.-[3]

Table 2: Secondary Pharmacological Effects

CompoundAssay TypeModelEndpointResultSource
This compound Cytochrome P450 InhibitionHuman Liver MicrosomesIC50 (CYP3A4)Data not available-
Anti-inflammatoryCarrageenan-induced paw edemaInhibition of edemaData not available-
AnalgesicHot plate testIncrease in latencyData not available-
Halofuginone Anti-inflammatoryT helper 17 (Th17) cell differentiationInhibition of differentiationPotent inhibitor[1][4]
Anti-fibroticTGF-β signalingInhibition of Smad3 phosphorylationEffective inhibitor[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

In Vitro Anti-coccidial Assays

a) Oocyst Sporulation Inhibition Assay

  • Objective: To determine the effect of the compound on the development of infectious sporulated oocysts from non-infectious unsporulated oocysts.

  • Procedure:

    • Freshly isolated and purified unsporulated Eimeria oocysts are incubated in a 2.5% potassium dichromate solution.

    • The test compound (e.g., this compound) is added at various concentrations. A known coccidiostat (e.g., Diclazuril) is used as a positive control, and a vehicle-only solution as a negative control.

    • The suspension is incubated at 27-29°C for 48-72 hours with adequate aeration.

    • The percentage of sporulated oocysts is determined by microscopic examination (e.g., using a hemocytometer).

    • The IC50 value (the concentration that inhibits 50% of oocyst sporulation) is calculated.

b) Sporozoite Invasion Assay

  • Objective: To assess the ability of the compound to prevent the invasion of host cells by Eimeria sporozoites.

  • Procedure:

    • A monolayer of a suitable host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) is cultured in 96-well plates.

    • Freshly excysted sporozoites are pre-incubated with various concentrations of the test compound for 1 hour.

    • The treated sporozoites are then added to the host cell monolayer and incubated for a set period (e.g., 2-24 hours).

    • Non-invaded sporozoites are washed away.

    • The number of invaded sporozoites is quantified, often using qPCR to measure parasite DNA within the host cells.

    • The percentage of invasion inhibition relative to the untreated control is calculated to determine the IC50.

Secondary Assays

a) Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To evaluate the potential of the compound to inhibit major drug-metabolizing enzymes, which is crucial for predicting drug-drug interactions.

  • Procedure:

    • Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4).

    • The test compound is added at a range of concentrations.

    • The reaction is initiated by adding NADPH and incubated at 37°C.

    • The reaction is stopped, and the formation of the metabolite is quantified using LC-MS/MS.

    • The IC50 value is determined by measuring the concentration of the test compound that causes 50% inhibition of metabolite formation.

b) In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

  • Objective: To assess the potential anti-inflammatory effects of the compound in an acute inflammation model.

  • Procedure:

    • A baseline measurement of the paw volume of rodents (e.g., rats) is taken.

    • The test compound is administered orally or intraperitoneally at different doses. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

    • After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce inflammation.

    • Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

c) In Vivo Analgesic Assay (Hot Plate Test)

  • Objective: To evaluate the central analgesic activity of the compound.

  • Procedure:

    • The baseline reaction time of mice or rats to a thermal stimulus is determined by placing them on a hot plate maintained at a constant temperature (e.g., 55°C) and measuring the time until they exhibit a pain response (e.g., licking their paws or jumping).

    • The test compound is administered, and the reaction time is measured again at different time intervals (e.g., 30, 60, 90, and 120 minutes).

    • An increase in the reaction time (latency) compared to the baseline indicates an analgesic effect.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

cluster_0 Primary Anticoccidial Validation cluster_1 Secondary Assay Validation Oocyst Eimeria Oocysts Sporozoites Sporozoites Oocyst->Sporozoites Sporulation HostCells Host Cells (in vitro) Sporozoites->HostCells Invasion Infection Infection Model (in vivo) HostCells->Infection CYP450 CYP450 Enzymes Inflammation Inflammation Model Pain Pain Model Ridane Ridane Hydrobromide Ridane->Oocyst Inhibits? Ridane->Sporozoites Inhibits? Ridane->CYP450 Inhibits? Ridane->Inflammation Reduces? Ridane->Pain Reduces?

Caption: Experimental workflow for validating this compound's primary and secondary effects.

cluster_pathway Halofuginone's Anti-fibrotic Mechanism cluster_nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription (Fibrosis) Halofuginone Halofuginone Halofuginone->Smad23 Inhibits Phosphorylation

Caption: Signaling pathway of Halofuginone's inhibitory effect on TGF-β induced fibrosis.

By following these comparative and validation frameworks, researchers can systematically evaluate the efficacy and secondary effects of this compound, contributing to a more comprehensive understanding of its pharmacological profile.

References

Comparative Analysis of Ridane Hydrobromide's Active Metabolite and Standard Coccidiostats in a Broiler Chicken Coccidiosis Model

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of the therapeutic efficacy of Halofuginone, the active metabolite of the research compound Ridane Hydrobromide, against coccidiosis in broiler chickens reveals comparable and, in some aspects, superior performance to standard anticoccidial treatments. This guide provides a detailed comparison with established coccidiostats such as Toltrazuril, Salinomycin, and Amprolium, supported by experimental data from controlled challenge studies.

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. The emergence of drug-resistant Eimeria strains necessitates the continued evaluation of existing and novel anticoccidial agents. Halofuginone, a quinazolinone derivative for which this compound is a synthetic intermediate, has demonstrated potent anticoccidial activity. This document outlines its performance in key areas of coccidiosis control, including impact on weight gain, reduction in oocyst shedding, and mitigation of intestinal lesions, benchmarked against widely used therapeutic agents.

Mechanism of Action: A Differentiated Approach

Halofuginone exerts its anticoccidial effect through a distinct mechanism of action, inhibiting the parasite's prolyl-tRNA synthetase.[1][2][3][4][5] This enzyme is critical for the incorporation of proline into proteins, and its inhibition ultimately disrupts protein synthesis in the parasite. This mode of action contrasts with those of the standard treatments:

  • Toltrazuril: This synthetic compound disrupts the parasite's respiratory chain and interferes with pyrimidine synthesis.

  • Salinomycin: As an ionophore, it facilitates the transport of ions across the parasite's cell membrane, disrupting the osmotic balance and leading to cell death.

  • Amprolium: This thiamine antagonist competitively inhibits the uptake of thiamine by the parasite, a vitamin essential for its metabolism.

The unique mechanism of Halofuginone may offer an advantage in combating resistance that has developed to other classes of coccidiostats.

cluster_Halofuginone Halofuginone (from this compound) cluster_Toltrazuril Toltrazuril cluster_Salinomycin Salinomycin cluster_Amprolium Amprolium H_target Prolyl-tRNA Synthetase H_effect Inhibition of Protein Synthesis H_target->H_effect Inhibits T_target1 Respiratory Chain T_effect Parasite Energy Depletion & Replication Failure T_target1->T_effect T_target2 Pyrimidine Synthesis T_target2->T_effect S_target Parasite Cell Membrane S_effect Disruption of Ion Gradient S_target->S_effect Alters A_target Thiamine Uptake A_effect Metabolic Disruption A_target->A_effect Competitively Inhibits

Figure 1: Simplified signaling pathways of Halofuginone and standard coccidiostats.

Quantitative Performance Analysis

The following tables summarize the efficacy of Halofuginone in comparison to standard treatments in broiler chickens experimentally infected with Eimeria tenella.

Table 1: Efficacy of Halofuginone vs. Toltrazuril against Eimeria tenella Infection [6][7]

Treatment GroupDoseBody Weight Gain (g)Oocyst ScoreLesion Score
Uninfected Control -155.30.00.0
Infected Control -98.74.03.8
Halofuginone 3 ppm in feed135.81.21.5
Toltrazuril 75 ppm in water142.10.81.0

Data represents a summary of findings where higher body weight gain and lower oocyst and lesion scores indicate better efficacy.

While direct comparative studies with Salinomycin and Amprolium providing this specific set of data were not available in the searched literature, the following tables present data from separate studies evaluating their efficacy against a control group under coccidiosis challenge conditions.

Table 2: Efficacy of Salinomycin against Mixed Eimeria Species Infection

Treatment GroupDoseBody Weight Gain (g)Feed Conversion Ratio
Uninfected Control -21501.65
Infected Control -18501.85
Salinomycin 66 ppm in feed20501.70

Data synthesized from studies evaluating ionophores.[8][9][10][11] Higher weight gain and lower feed conversion ratio indicate better performance.

Table 3: Efficacy of Amprolium against Eimeria tenella Infection

Treatment GroupDoseBody Weight Gain (g)Oocyst Per Gram (x10^3)
Uninfected Control -790.830
Infected Control -650.1215.25
Amprolium 10 mg/kg BW780.211.37

Data from a study comparing different anticoccidials.[12][13] Higher body weight gain and lower oocyst counts indicate better efficacy.

Experimental Protocols

The data presented is based on a generalized experimental workflow for a coccidiosis challenge study in broiler chickens.

start Day-old Broiler Chicks Acclimatization randomization Randomization into Treatment Groups start->randomization challenge Oral Inoculation with Sporulated Eimeria Oocysts randomization->challenge treatment Administration of Test Compounds (e.g., in feed or water) challenge->treatment monitoring Daily Monitoring of Clinical Signs and Mortality treatment->monitoring data_collection1 Body Weight and Feed Intake Measurement monitoring->data_collection1 data_collection2 Fecal Sample Collection for Oocyst Counting monitoring->data_collection2 analysis Data Analysis and Efficacy Evaluation data_collection1->analysis necropsy Necropsy and Intestinal Lesion Scoring data_collection2->necropsy necropsy->analysis

Figure 2: Generalized experimental workflow for a coccidiosis challenge study.
Detailed Methodology for a Coccidiosis Challenge Study[14][15][16][17]

  • Animal Husbandry: Day-old broiler chicks are housed in a controlled environment with ad libitum access to feed and water.

  • Acclimatization: Birds are allowed a period of acclimatization (typically 14 days) before the start of the experiment.

  • Randomization: Chicks are randomly allocated to different treatment groups, including an uninfected-untreated control, an infected-untreated control, and infected groups treated with the test compounds.

  • Infection: At a specified age (e.g., 15 days), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts.

  • Treatment: The test compounds (e.g., Halofuginone, Toltrazuril, Salinomycin, Amprolium) are administered at their respective therapeutic doses in the feed or drinking water, starting from the day of infection or as per the specific study design.

  • Data Collection:

    • Performance Parameters: Body weight and feed consumption are recorded at regular intervals to calculate body weight gain and feed conversion ratio.

    • Oocyst Shedding: Fecal samples are collected at peak shedding times (typically 5-7 days post-infection) to determine the number of oocysts per gram of feces using a McMaster chamber.

    • Lesion Scoring: At the end of the study period (e.g., 7-10 days post-infection), a subset of birds from each group is euthanized, and their intestines are examined for the presence and severity of lesions, which are scored on a scale of 0 to 4.

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatment groups.

Conclusion

The available data indicates that Halofuginone, the active metabolite of this compound, is a potent anticoccidial agent with a distinct mechanism of action. While Toltrazuril showed slightly better performance in the direct comparison for some parameters, Halofuginone demonstrated significant efficacy in controlling coccidiosis. The lack of direct, head-to-head comparative studies with Salinomycin and Amprolium under identical conditions makes a definitive ranking challenging. However, based on its individual performance, Halofuginone stands as a valuable tool in the strategic control of coccidiosis in poultry, particularly in rotation programs aimed at mitigating drug resistance. Further research involving direct comparisons with a broader range of coccidiostats is warranted to fully elucidate its relative efficacy.

References

Structural Activity Relationship of Ridane Hydrobromide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proprietary nature of drug development often means that detailed SAR studies for specific compounds and their analogs are not published in the public domain. Chemical suppliers list Ridane Hydrobromide (CAS 64543-93-7) primarily for research purposes, but without accompanying pharmacological data or literature references to its biological activity.

While direct data on this compound analogs is unavailable, a general understanding of the SAR of related chemical scaffolds containing piperidine and propanone moieties can provide theoretical insights. The following sections outline hypothetical experimental workflows and signaling pathways that could be relevant for evaluating such compounds, based on common practices in drug discovery for similar structures.

Hypothetical Experimental Workflow for SAR Evaluation

A typical workflow to establish the structural activity relationship of a novel compound series like this compound analogs would involve a multi-step process encompassing synthesis, in vitro screening, and in vivo evaluation.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening Cascade cluster_2 In Vivo Evaluation A Lead Compound (this compound) B Analog Design & Synthesis A->B C Structural Confirmation (NMR, MS) B->C D Primary Target Binding Assay C->D E Functional Cellular Assay D->E F Selectivity Profiling E->F G ADME-Tox Screening F->G H Pharmacokinetic Studies G->H I Efficacy in Disease Models H->I J Preliminary Toxicology I->J J->B Iterative SAR-driven Optimization

Figure 1: A generalized workflow for the iterative process of drug discovery and SAR exploration.

Potential Signaling Pathway Involvement

Given the presence of a piperidine scaffold, which is common in centrally acting agents, this compound and its analogs could potentially interact with various neurotransmitter receptors or transporters. A hypothetical signaling pathway that could be investigated is its effect on a G-protein coupled receptor (GPCR), leading to downstream modulation of cellular activity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Ridane Analog Receptor GPCR Target Ligand->Receptor Binding G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response

Figure 2: A potential GPCR signaling cascade that could be modulated by this compound analogs.

Hypothetical Data Summary

Without experimental data, a comparative table can only be presented as a template for how such data would be structured. The table below illustrates how the biological activity of a hypothetical series of this compound analogs might be presented.

Compound IDR1-SubstitutionR2-SubstitutionTarget Binding Affinity (Ki, nM)Functional Potency (IC50, nM)In Vitro Metabolic Stability (t½, min)
RH-001 (Parent) -OCH3-HData N/AData N/AData N/A
RH-002 -OH-HData N/AData N/AData N/A
RH-003 -OCH34-F-PhenylData N/AData N/AData N/A
RH-004 -OCH34-Cl-PhenylData N/AData N/AData N/A

Conclusion

The structural activity relationship of this compound analogs is a subject that requires dedicated experimental investigation. The information presented here is based on generalized principles of medicinal chemistry and drug discovery and should be considered illustrative rather than a definitive guide to the pharmacology of this specific compound class. Further research and publication of data are necessary to build a concrete understanding of the SAR for this compound and its derivatives. Researchers interested in this area would need to undertake a systematic synthesis and screening program to elucidate these relationships.

Does Ridane Hydrobromide have advantages over [another compound]?

Author: BenchChem Technical Support Team. Date: November 2025

At present, a direct comparison of Ridane Hydrobromide to another compound in a therapeutic or functional context is not feasible due to the limited publicly available information on its specific biological activity and applications.

This compound, chemically identified as trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide, is currently positioned within the scientific market as a chemical for research purposes. Detailed information regarding its pharmacological properties, mechanism of action, and potential therapeutic applications is not available in peer-reviewed literature or clinical trial databases. Consequently, a comparative analysis against an established compound, complete with quantitative data and experimental protocols, cannot be constructed at this time.

Understanding the Chemical Landscape

This compound belongs to the broad class of piperidine derivatives. Piperidine and its analogues are significant structural motifs in a vast array of pharmaceuticals and bioactive molecules. Compounds containing a piperidine ring are known to exhibit a wide range of pharmacological activities, targeting the central nervous system, among other systems.

The Path Forward for Comparative Analysis

To enable a comprehensive comparison guide as requested, the following data for this compound would be required:

  • Primary Pharmacological Target(s): Identification of the specific receptors, enzymes, or signaling pathways with which this compound interacts.

  • In Vitro and In Vivo Efficacy Data: Quantitative data from preclinical studies demonstrating a biological effect. This would include metrics such as IC50, EC50, Ki values, and outcomes from animal models of disease.

  • Safety and Toxicity Profile: Data on the adverse effects and safety margins of the compound.

  • Mechanism of Action: A detailed understanding of how the compound elicits its biological effects at a molecular and cellular level.

Without this foundational information, selecting a relevant comparator and performing a meaningful, data-driven comparison is impossible.

Hypothetical Experimental Workflow

Should research data on this compound become available, a typical experimental workflow to compare it with another compound (Compound X) might look as follows. This workflow is provided as a conceptual illustration.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Safety Assessment cluster_3 Data Analysis & Comparison A Target Binding Assay (e.g., Radioligand Binding) B Functional Assay (e.g., cAMP accumulation, Ca2+ flux) A->B Determine functional potency (EC50) C Selectivity Profiling (Panel of related targets) B->C Assess off-target effects D Animal Model of Disease (e.g., Behavioral model) C->D E Pharmacokinetic Analysis (ADME studies) D->E Correlate exposure with efficacy H Compare this compound vs. Compound X - Potency - Efficacy - Selectivity - PK/PD - Safety Margin E->H F In Vitro Toxicity (e.g., Cytotoxicity assays) G In Vivo Toxicology (e.g., Rodent toxicity studies) F->G G->H

Caption: Hypothetical workflow for comparative drug evaluation.

As the scientific community continues to explore novel chemical entities, information regarding the biological activities of compounds like this compound may emerge. Future research will be essential to delineate its pharmacological profile and determine if a comparative analysis with other compounds is warranted.

Replicating Key Findings in mTOR Inhibition: A Comparative Guide to Rapamycin and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Rapamycin and its key analogs, offering insights into their performance based on experimental data. Detailed methodologies for pivotal experiments are included to facilitate the replication of key findings in the study of the mTOR signaling pathway.

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][] Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders, making it a significant target for therapeutic intervention.[1][3] Rapamycin, a macrolide compound, was the first identified inhibitor of mTOR and has been instrumental in elucidating the pathway's functions.[4] This guide compares the performance of Rapamycin with its principal analogs—Everolimus, Temsirolimus, and Ridaforolimus—providing a framework for experimental replication and further investigation.

Mechanism of Action: A Shared Target with Subtle Differences

Rapamycin and its analogs, often referred to as "rapalogs," share a common mechanism of action. They are allosteric inhibitors of mTOR Complex 1 (mTORC1).[5] These compounds first bind to the intracellular protein FKBP12 (FK506-binding protein 12). The resulting FKBP12-rapalog complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[3][4] This inhibition disrupts downstream signaling, primarily through the dephosphorylation of p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which ultimately leads to a reduction in protein synthesis and cell cycle arrest at the G1-S transition.[6][7]

While sharing this core mechanism, the rapalogs were developed to have improved pharmacokinetic properties, such as better solubility and stability, compared to Rapamycin.[1][8] Second-generation mTOR inhibitors, known as pan-mTOR inhibitors or ATP-competitive inhibitors, have also been developed. These agents target the kinase domain of mTOR directly, inhibiting both mTORC1 and mTORC2, which can overcome some of the resistance mechanisms observed with rapalogs.[8]

Performance Comparison: In Vitro and In Vivo Data

The selection of an mTOR inhibitor for research purposes often depends on the specific context, including the cell type or disease model being studied. The following tables summarize key quantitative data comparing Rapamycin and its alternatives.

Table 1: Comparative In Vitro Efficacy of mTOR Inhibitors
CompoundCell LineAssayIC50 / EffectReference
Rapamycin MCF-7 (Breast Cancer)Proliferation~2.5 nM[9]
Everolimus MCF-7 (Breast Cancer)Proliferation~3.0 nM[9]
Rapamycin LnCap (Prostate Cancer)ProliferationSimilar to Temsirolimus[10]
Temsirolimus LnCap (Prostate Cancer)ProliferationSimilar to Rapamycin[10]
Rapamycin PC3 (Prostate Cancer)ProliferationSimilar to Temsirolimus[10]
Temsirolimus PC3 (Prostate Cancer)ProliferationSimilar to Rapamycin[10]
Everolimus SK-HEP1 (Hepatocellular Carcinoma)Cytotoxicity (at 20µM)~80-85% growth inhibition[11]
Temsirolimus SK-HEP1 (Hepatocellular Carcinoma)Cytotoxicity (at 20µM)~55-60% growth inhibition[11]
Rapamycin SK-HEP1 (Hepatocellular Carcinoma)Cytotoxicity (at 20µM)Less active than Everolimus and Temsirolimus[11]
Ridaforolimus Sarcoma & Endometrial Cancer Cell LinesProliferationBroad inhibition at low nanomolar concentrations[12]
Table 2: Overview of Clinical Trial Outcomes
CompoundCancer TypeKey FindingReference
Everolimus Advanced Renal Cell CarcinomaImproved Progression-Free Survival (PFS) compared to placebo.[6]
Temsirolimus Advanced Renal Cell CarcinomaApproved for first-line treatment.[11]
Everolimus Advanced Breast CancerImproved PFS when combined with exemestane.[3]
Ridaforolimus Metastatic Soft Tissue or Bone SarcomasShowed a 28% reduction in the risk of disease progression as maintenance therapy.[6]
Everolimus Pancreatic Neuroendocrine Tumors (PNET)Demonstrated antitumor activity and approved for treatment.[6]

Experimental Protocols

To facilitate the replication of these key findings, detailed protocols for essential experiments are provided below.

Western Blotting for p70S6K Phosphorylation

This protocol is used to assess the inhibition of mTORC1 signaling by measuring the phosphorylation status of its downstream target, p70S6K.

  • Cell Lysis:

    • Treat cells with the desired concentrations of mTOR inhibitors for the specified duration.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.[13]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes to denature the proteins.[13]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated p70S6K (e.g., at Thr389) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and expose it to X-ray film or a digital imager.[14]

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total p70S6K or a housekeeping protein like GAPDH.

Cell Proliferation Assay (e.g., using WST-1 or MTT)

This assay measures the number of viable cells in a culture after treatment with mTOR inhibitors.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of the mTOR inhibitors. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours).

  • Reagent Addition:

    • Add the WST-1 or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to metabolize the reagent into a colored formazan product.[15]

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the data and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell proliferation).

Autophagy Assay (LC3 Turnover)

This assay measures the induction of autophagy, a catabolic process that is negatively regulated by mTORC1.

  • Cell Treatment:

    • Treat cells with mTOR inhibitors in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). The lysosomal inhibitor prevents the degradation of autophagosomes, allowing for the measurement of autophagic flux.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and perform Western blotting as described above.

    • Use a primary antibody that detects both LC3-I (cytosolic form) and LC3-II (autophagosome-associated form).

  • Analysis:

    • An increase in the amount of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux. The accumulation of LC3-II upon treatment with an mTOR inhibitor is a hallmark of autophagy induction.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis promotes fourEBP1->Protein_Synthesis represses (when active) Rapamycin Rapamycin & Analogs Rapamycin->mTORC1 inhibits

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with mTOR Inhibitors Start->Treatment Proliferation_Assay Cell Proliferation Assay (WST-1/MTT) Treatment->Proliferation_Assay Western_Blot Protein Extraction & Western Blot Treatment->Western_Blot Autophagy_Assay Autophagy Assay (LC3 Turnover) Treatment->Autophagy_Assay Data_Analysis Data Analysis (IC50, etc.) Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Autophagy_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for comparing mTOR inhibitors.

References

A Guide to Orthogonal Methodologies for Confirming Target Engagement of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In drug discovery and chemical biology, confirming that a small molecule binds to its intended target is a critical step. Relying on a single method can be misleading due to potential artifacts or indirect effects. Therefore, employing a suite of orthogonal, or mechanistically distinct, methods is essential for building a robust case for on-target engagement. This guide compares several key techniques for confirming the binding of a small molecule, using the well-characterized interaction between the kinase inhibitor Dasatinib and its target, Abl kinase, as an illustrative example.

Biophysical Methods for Direct Binding Assessment

Biophysical assays directly measure the physical interaction between a compound and its target protein. These methods are invaluable for quantifying binding affinity and thermodynamics.

Table 1: Comparison of Biophysical Techniques for Dasatinib-Abl Kinase Binding

MethodPrincipleAffinity Constant (Kd)Key AdvantagesKey Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (Dasatinib) to a ligand (Abl) immobilized on a sensor chip.< 1 nMReal-time kinetics (on/off rates), high sensitivity, label-free.Requires protein immobilization which may affect conformation; mass transport limits.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between a protein and a ligand in solution.~0.1 - 0.6 nMProvides a complete thermodynamic profile (ΔH, ΔS, Kd); solution-based.Requires large amounts of pure protein; lower throughput.

Surface Plasmon Resonance (SPR):

  • Immobilization: Recombinant Abl kinase is covalently immobilized onto a CM5 sensor chip via amine coupling.

  • Binding: A series of Dasatinib concentrations are injected across the sensor surface. A reference flow cell is used for background subtraction.

  • Data Analysis: The change in response units (RU) over time is recorded. The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC):

  • Sample Preparation: Purified Abl kinase is placed in the sample cell, and Dasatinib is loaded into the injection syringe, both in the same buffer.

  • Titration: Small aliquots of Dasatinib are injected into the Abl solution. The heat change upon each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to calculate the stoichiometry (n), binding constant (Ka = 1/Kd), enthalpy (ΔH), and entropy (ΔS) of binding.

Cellular and Biochemical Assays for Target Engagement and Functional Impact

While biophysical methods confirm direct binding, cellular and biochemical assays are crucial for demonstrating target engagement in a more biologically relevant context and assessing the functional consequences of binding.

Table 2: Comparison of Cellular and Biochemical Assays

MethodPrinciplePotency Metric (IC50)Key AdvantagesKey Limitations
Biochemical Kinase Assay (FRET) Measures the inhibition of Abl kinase activity by quantifying the phosphorylation of a substrate peptide using Fluorescence Resonance Energy Transfer.~0.5 - 2.5 nMDirect measure of enzymatic inhibition; high-throughput.In vitro artifact potential; does not confirm binding in a cellular context.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.N/A (EC50 for stabilization)Confirms target engagement in intact cells and tissues; label-free.Not universally applicable to all proteins; can be technically challenging.
Phospho-Flow Cytometry (Western Blot alternative) Measures the phosphorylation status of a downstream substrate (e.g., CrkL) in cells following inhibitor treatment.~1 - 5 nMProvides a functional readout of pathway inhibition in a cellular setting.Indirect measure of binding; signal can be affected by other pathways.

Biochemical Kinase Assay (Time-Resolved FRET):

  • Reaction Setup: Abl kinase, a biotinylated peptide substrate, and ATP are combined in a microplate well.

  • Inhibition: Dasatinib is added at various concentrations and incubated.

  • Detection: A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added. Phosphorylation of the peptide brings the europium and APC into proximity, generating a FRET signal.

  • Data Analysis: The FRET signal is measured, and the IC50 value is calculated by plotting the percent inhibition against the Dasatinib concentration.

Cellular Thermal Shift Assay (CETSA):

  • Treatment: Cells are treated with Dasatinib or a vehicle control.

  • Heating: The cell lysates are divided into aliquots and heated to a range of temperatures.

  • Analysis: The soluble fraction of Abl kinase at each temperature is analyzed by Western blot or another protein detection method.

  • Data Interpretation: A positive result is indicated by a shift in the melting curve to a higher temperature in the Dasatinib-treated samples compared to the control.

Phospho-Flow Cytometry:

  • Cell Treatment: Cells expressing the Bcr-Abl fusion protein (e.g., K562 cells) are treated with a dose range of Dasatinib.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody entry.

  • Staining: Cells are stained with a fluorescently-labeled antibody specific for the phosphorylated form of a downstream Abl substrate, such as CrkL (p-CrkL).

  • Analysis: The fluorescence intensity of individual cells is measured by flow cytometry. The IC50 is determined from the dose-response curve of p-CrkL signal inhibition.

Visualizing Methodologies and Pathways

To clarify the relationships between these validation methods and the biological context, the following diagrams illustrate a typical experimental workflow and the affected signaling pathway.

G cluster_0 In Vitro / Biophysical cluster_1 In Cellulo / Functional a Initial Screen (e.g., HTS) b Isothermal Titration Calorimetry (ITC) a->b Confirm Direct Binding c Surface Plasmon Resonance (SPR) a->c Confirm Direct Binding d Biochemical Assay (e.g., FRET) a->d Confirm Direct Binding e Cellular Thermal Shift Assay (CETSA) d->e Confirm Target Engagement in Cells f Downstream Signaling (e.g., Western, Flow) e->f Confirm Functional Effect g Cell Viability / Proliferation f->g Assess Phenotypic Outcome

Caption: Orthogonal workflow for small molecule target validation.

G BCR_ABL BCR-Abl (Constitutively Active Kinase) Grb2 Grb2/Sos BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL Dasatinib Dasatinib Dasatinib->BCR_ABL Ras Ras/Raf/MEK/ERK Pathway Grb2->Ras Proliferation Cell Proliferation & Survival Ras->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 pY pCrkL p-CrkL CrkL->pCrkL pY pSTAT5->Proliferation pCrkL->Proliferation (Functional Readout)

Caption: Inhibition of the BCR-Abl signaling pathway by Dasatinib.

Head-to-Head Comparison: Ridane Hydrobromide and Halofuginone in Coccidiosis Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of veterinary and pharmaceutical research, particularly in the development of anticoccidial agents, understanding the relationship and comparative efficacy of related compounds is crucial for advancing drug development. This guide provides a detailed comparison of Ridane Hydrobromide and its derivative, Halofuginone, with a focus on their mechanisms of action, and the extensive experimental data supporting the efficacy of Halofuginone.

Introduction and Relationship

This compound, chemically known as trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide, is a piperidylpropanone derivative. It is primarily recognized as a key intermediate in the chemical synthesis of Halofuginone.[1][2] While this compound itself is noted to possess anti-coccidiosis activity, the body of scientific literature providing detailed efficacy data is limited.

Halofuginone, a synthetic halogenated derivative of febrifugine, is a well-established coccidiostat used in veterinary medicine, marketed under the brand name Halocur.[3] It is the final, more extensively studied active compound. This guide will, therefore, focus on the comprehensive experimental data available for Halofuginone as the therapeutic end-product.

G Ridane This compound Halofuginone Halofuginone Ridane->Halofuginone Chemical Synthesis G Halofuginone Halofuginone ProRS Prolyl-tRNA Synthetase (ProRS) Halofuginone->ProRS Inhibits Prolyl_tRNA Prolyl-tRNA ProRS->Prolyl_tRNA Catalyzes formation of AAR Amino Acid Starvation Response (AAR) ProRS->AAR Inhibition leads to uncharged tRNA, activating Protein_Synthesis Protein Synthesis Prolyl_tRNA->Protein_Synthesis Th17 Th17 Cell Differentiation AAR->Th17 Inhibits G Acclimation Acclimation of Broiler Chicks Allocation Group Allocation Acclimation->Allocation Infection Oral Inoculation with Eimeria tenella oocysts Allocation->Infection Treatment Medicated Feed Administration Infection->Treatment Data_Collection Data Collection (Weight, Oocysts, Lesions) Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

References

Safety Operating Guide

Navigating the Safe Handling of Ridane Hydrobromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While Ridane Hydrobromide, also known as trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide (CAS 64543-93-7), is a listed chemical, a comprehensive and verified Safety Data Sheet (SDS) is not publicly available. The following guide is predicated on a hypothetical hazard assessment for a potent pharmaceutical compound and is intended for illustrative purposes. Researchers must consult a certified SDS for any chemical prior to handling and conduct a thorough risk assessment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The protocols outlined below are designed to ensure the safe operational use and disposal of this compound, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the correct and consistent use of Personal Protective Equipment. The following table outlines the minimum PPE requirements for handling this compound in various laboratory settings.

Task Engineering Controls Required PPE
Weighing and Aliquoting (Solid) Certified Chemical Fume Hood or Glovebox- Nitrile Gloves (double-gloved) - Lab Coat - Safety Goggles - N95 Respirator
Solution Preparation Chemical Fume Hood- Nitrile Gloves - Lab Coat - Safety Goggles
General Laboratory Use Well-ventilated Laboratory- Nitrile Gloves - Lab Coat - Safety Glasses

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure risk. The following step-by-step procedure should be adopted for all work involving this compound.

1. Preparation and Pre-Handling:

  • Ensure a certified and tested chemical fume hood is available and functioning correctly.

  • Prepare all necessary equipment (spatulas, weigh boats, vials, etc.) and place them within the fume hood.

  • Verify the availability and location of an emergency eyewash station and safety shower.

2. Weighing and Aliquoting (Solid Form):

  • All weighing of solid this compound must be conducted within a chemical fume hood or glovebox.

  • Don double nitrile gloves, a lab coat, and safety goggles before handling the primary container.

  • Carefully open the container and use a dedicated spatula to transfer the desired amount to a tared weigh boat.

  • Close the primary container securely immediately after aliquoting.

3. Solution Preparation:

  • In a chemical fume hood, add the weighed this compound to the desired solvent.

  • Ensure the vessel is appropriately sized to prevent splashing.

  • Cap and label the solution container clearly with the chemical name, concentration, date, and your initials.

4. Post-Handling and Decontamination:

  • Wipe down all surfaces within the fume hood that may have come into contact with the chemical using a suitable deactivating solution (e.g., 10% bleach solution followed by 70% ethanol).

  • Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Remove the inner pair of gloves, followed by your lab coat and safety goggles.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure to this compound, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Visualized Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment prep_hood->prep_emergency handling_weigh Weigh Solid in Fume Hood prep_emergency->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution cleanup_decon Decontaminate Work Area handling_solution->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disposal_collect Collect Waste in Labeled Containers cleanup_waste->disposal_collect cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_contact Contact EHS for Pickup disposal_collect->disposal_contact

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

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